molecular formula C15H12F2O2 B1405936 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 221179-71-1

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B1405936
CAS No.: 221179-71-1
M. Wt: 262.25 g/mol
InChI Key: UYHZUQFBVHICAW-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H12F2O2 and its molecular weight is 262.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZUQFBVHICAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a substituted deoxybenzoin, a class of compounds that are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The unique arrangement of its difluorophenyl and methoxyphenyl moieties imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. An understanding of the physical properties of this compound is fundamental for its application in drug design, process development, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized methodologies for their experimental determination.

Molecular Structure and Key Identifiers

A foundational aspect of understanding a compound's physical properties is its molecular structure.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 221179-71-1[1][2]
Molecular Formula C₁₅H₁₂F₂O₂
Molecular Weight 262.25 g/mol
Synonyms 2-(3,4-Difluorophenyl)-4'-methoxyacetophenone[1]

Physicochemical Properties

The accurate determination of physicochemical properties is critical for predicting a compound's behavior in various environments, including its solubility, absorption, and distribution in biological systems.

Table 2: Physical Property Data

PropertyValueSource
Boiling Point 383.7 ± 32.0 °C (Predicted)ChemicalBook[2]
Density 1.224 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
Melting Point Not available-
Solubility Not available-

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. The absence of experimental data for melting point and solubility highlights a current knowledge gap for this specific compound.

Experimental Determination of Physical Properties

To address the gaps in the experimental data, the following standard methodologies are recommended for the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary melting point method is a widely accepted and reliable technique.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A slower rate of temperature increase (1-2 °C per minute) is used near the expected melting point to ensure accuracy.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis a Finely powder crystalline sample b Pack into capillary tube (2-3 mm) a->b c Place in melting point apparatus b->c d Heat at a controlled rate (1-2 °C/min) c->d e Record temperature range of melting d->e f Compare with reference data e->f g Assess purity based on melting range f->g

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A qualitative and quantitative assessment in various solvents is essential.

Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment: To a small, known amount of the compound (e.g., 1 mg) in a vial, the solvent is added dropwise with agitation. The visual observation of dissolution provides a qualitative measure (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Assessment (Isothermal Equilibrium Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorophenyl and methoxyphenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons of the ethanone bridge.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the difluorophenyl ring), the methoxy carbon, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for C-F and C-O stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound of significant interest with predicted physical properties that suggest its utility as a synthetic intermediate. However, a notable gap exists in the publicly available, experimentally determined data for key properties such as melting point and solubility. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain this crucial information, thereby enabling a more complete understanding of this compound's physicochemical profile and facilitating its application in scientific research and development.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS 221179-71-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal and materials chemistry. The strategic incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity in bioactive compounds, making this scaffold a valuable building block in drug discovery.[1] This document details the physicochemical properties, synthesis via Friedel-Crafts acylation with a self-validating experimental protocol, and thorough characterization of the title compound. Furthermore, it explores its potential applications, drawing from the biological activities of structurally related 2-aryl-1-phenylethanone derivatives.

Introduction

This compound is a diarylethanone featuring a 3,4-difluorophenyl moiety and a 4-methoxyphenyl group. The presence of the difluorophenyl ring is of particular note, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-withdrawing nature of fluorine can influence pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with biological targets.[1] The 4-methoxyphenyl group is also a common feature in pharmacologically active molecules, contributing to receptor binding and influencing solubility. This guide serves as a detailed resource for researchers interested in the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 221179-71-1ChemicalBook[2]
Molecular Formula C₁₅H₁₂F₂O₂LookChem[3]
Molecular Weight 262.25 g/mol LookChem[3]
IUPAC Name This compoundSigma-Aldrich[4]
Synonyms 2-(3,4-Difluorophenyl)-4'-methoxyacetophenoneLookChem[3]
Appearance Solid (predicted)-
Purity Typically >95%Sigma-Aldrich[4]

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide in the presence of a Lewis acid catalyst.[5] The causality behind this choice of reaction lies in its efficiency and selectivity for forming aryl ketones.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (3,4-difluorophenylacetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an activating group and directs the substitution to the para position due to steric hindrance at the ortho positions.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final ketone product. The catalyst is regenerated in the workup step.

Friedel_Crafts_Acylation Anisole Anisole AreniumIon Arenium Ion Intermediate Anisole->AreniumIon AcylChloride 3,4-Difluorophenylacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) LewisAcid->AcyliumIon AcyliumIon->AreniumIon Electrophilic Attack Product This compound AreniumIon->Product - H⁺

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation and is designed to be self-validating through careful monitoring of reaction progress and thorough purification.

Materials:

  • Anisole

  • 3,4-Difluorophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • 5% aqueous Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen), dissolve anisole (1.0 eq) in dry dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice to add the catalyst before the acylating agent allows for the formation of the reactive complex in a controlled manner.

  • Addition of Acylating Agent: Slowly add a solution of 3,4-difluorophenylacetyl chloride (1.05 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. This slow addition is crucial to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine. These washes remove unreacted starting materials and acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of this compound and data from analogous compounds.[5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons, and the methoxy group protons. The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

      • ~ 7.95 (d, J ≈ 8.8 Hz, 2H, H-2', H-6')

      • ~ 7.10-7.25 (m, 3H, H-2, H-5, H-6)

      • ~ 6.95 (d, J ≈ 8.8 Hz, 2H, H-3', H-5')

      • ~ 4.15 (s, 2H, -CH₂-)

      • ~ 3.85 (s, 3H, -OCH₃)

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the difluorophenyl ring), the methylene carbon, and the methoxy carbon.

    • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

      • ~ 196.0 (C=O)

      • ~ 164.0 (C-4')

      • ~ 152.0 (dd, J ≈ 248, 12 Hz, C-4)

      • ~ 149.5 (dd, J ≈ 248, 12 Hz, C-3)

      • ~ 131.0 (C-2', C-6')

      • ~ 129.5 (C-1')

      • ~ 124.0 (m, C-6)

      • ~ 117.5 (d, J ≈ 17 Hz, C-5)

      • ~ 117.0 (d, J ≈ 17 Hz, C-2)

      • ~ 114.0 (C-3', C-5')

      • ~ 55.5 (-OCH₃)

      • ~ 45.0 (-CH₂-)

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Structure & Purity Validation Synthesis Crude Product Purification Purified Product Synthesis->Purification Recrystallization NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Confirmed Structure & Purity >95% NMR->Validation IR->Validation MS->Validation

Caption: Experimental Workflow for Synthesis and Characterization.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic IR Absorptions (cm⁻¹):

    • ~2950-2850: C-H stretching of the methylene and methoxy groups.

    • ~1680: A strong absorption corresponding to the C=O (ketone) stretching vibration.[12]

    • ~1600, ~1510, ~1460: C=C stretching vibrations within the aromatic rings.

    • ~1260, ~1030: C-O stretching of the methoxy group and the aryl ether linkage.

    • ~1150-1250: C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 262.

    • Key Fragments:

      • m/z = 135 (methoxyphenylcarbonyl cation, [CH₃OC₆H₄CO]⁺) - This is often a prominent peak for aryl ketones.

      • m/z = 127 (difluorobenzyl cation, [F₂C₆H₃CH₂]⁺)

      • m/z = 107 (methoxyphenyl cation, [CH₃OC₆H₄]⁺)

      • m/z = 77 (phenyl cation, [C₆H₅]⁺)

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs present suggest several potential areas of application, particularly in drug discovery.

As a Scaffold in Medicinal Chemistry

The diarylethanone framework is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.

  • Anticancer Activity: Many diaryl compounds exhibit cytotoxic effects against various cancer cell lines. The specific substitution pattern on the phenyl rings can be tuned to optimize potency and selectivity. Structurally related diarylthiazole and diarylamine derivatives have shown promise as antimitotic and antitumor agents.[5][6]

  • Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, and the overall molecule can fit into the active sites of various enzymes. For instance, some fluorinated ketones are known to be inhibitors of proteases.[2] There is also potential for this scaffold to be explored as an inhibitor of kinases, a class of enzymes frequently targeted in cancer therapy.[13]

  • Antimicrobial Properties: The introduction of fluorine atoms can enhance the antimicrobial activity of organic compounds.[1] Diaryl derivatives have been explored for their potential as antibacterial and antifungal agents.[4]

In Materials Science

Aromatic ketones can be utilized as photoinitiators in polymerization processes. The specific photophysical properties of this compound would need to be investigated to determine its suitability for such applications.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The presence of both the difluorophenyl and methoxyphenyl moieties provides a versatile scaffold for further chemical modification to explore a range of biological activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this promising compound.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel synthetic compound, 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. In the absence of direct empirical data for this specific molecule, this document leverages a robust analysis of structurally analogous compounds, primarily chalcones and other diarylethanone derivatives, to construct a scientifically grounded hypothesis. It is proposed that this compound functions as a potent anti-cancer agent through a multi-faceted mechanism involving the induction of apoptosis via key signaling pathways and cell cycle arrest. The strategic incorporation of difluoro- and methoxy- functional groups is postulated to enhance its metabolic stability and target engagement. This guide further provides a comprehensive suite of detailed, step-by-step experimental protocols to rigorously test these hypotheses, offering a roadmap for future preclinical investigations.

Introduction and Molecular Profile

This compound is a diarylethanone derivative characterized by a central ethanone core linking a 3,4-difluorophenyl ring and a 4-methoxyphenyl ring. While this specific molecule is not extensively characterized in the scientific literature, its core structure is highly reminiscent of the chalcone scaffold (1,3-diaryl-2-propen-1-ones), a class of compounds renowned for their broad spectrum of biological activities, particularly their anti-neoplastic properties.[1][2] The structural similarities suggest that this compound may share common mechanisms of action with these well-studied anticancer agents.[3]

The presence of specific functional groups is of critical importance. The difluorophenyl moiety is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate binding affinity to target proteins.[4][5][6][7][8] The 4-methoxyphenyl group is also a common feature in many biologically active chalcones and related compounds.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on the extensive evidence from chalcone and diarylethanone literature, we postulate that this compound exerts its anti-cancer effects through a combination of apoptosis induction and cell cycle disruption.

Induction of Apoptosis

A primary hypothesized mechanism is the induction of programmed cell death (apoptosis) in cancer cells. Many chalcone derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[1][9] We propose that this compound may initiate apoptosis by:

  • Mitochondrial Pathway (Intrinsic): The compound could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

  • Death Receptor Pathway (Extrinsic): It may upregulate the expression of death receptors like Fas or TRAIL receptors, leading to the activation of caspase-8 and subsequent downstream signaling cascades culminating in apoptosis.

The difluoro-substituents on the phenyl ring may enhance the compound's interaction with key regulatory proteins within these pathways.

Apoptosis Induction Pathway cluster_0 This compound cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Compound The Compound Mitochondria Mitochondrial Stress Compound->Mitochondria DeathReceptor Death Receptor Upregulation Compound->DeathReceptor ROS ROS Generation Compound->ROS CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 ROS->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

Cell Cycle Arrest

A second major proposed mechanism is the disruption of the normal cell cycle progression in cancerous cells, a hallmark of many chalcone-based anti-cancer agents.[1][2] We hypothesize that this compound induces cell cycle arrest, likely at the G2/M phase, by interfering with microtubule dynamics.

  • Tubulin Polymerization Inhibition: Chalcones have been identified as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3] By binding to tubulin, the compound could disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis.

The diarylethanone scaffold provides a rigid structure that can potentially fit into the colchicine-binding site of tubulin.

Cell Cycle Arrest Workflow Compound This compound Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of cell cycle arrest.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Expected Data Summary:

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
HCT11624
48
72
Apoptosis Assays

Objective: To confirm the induction of apoptosis by the compound.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis Assay Workflow Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptotic Cells Analyze->End

Caption: Experimental workflow for apoptosis assay.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Data Summary:

Treatment% G0/G1% S% G2/M
Control
Compound

Conclusion and Future Directions

This technical guide puts forth a well-founded hypothesis for the mechanism of action of this compound as a promising anti-cancer agent. The proposed dual action of apoptosis induction and cell cycle arrest is strongly supported by the extensive literature on structurally related chalcones and diarylethanones. The strategic inclusion of fluorine atoms is expected to confer advantageous pharmacological properties.

The detailed experimental protocols provided herein offer a clear and actionable path for the empirical validation of these hypotheses. Successful validation would position this compound as a strong candidate for further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. Further investigations could also explore its potential to inhibit other known targets of chalcones, such as topoisomerases and various protein kinases.[3]

References

An In-depth Technical Guide to Determining the Aqueous Solubility of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of the novel compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. Lacking pre-existing experimental data, this document serves as a first-principles guide, detailing the necessary theoretical considerations and practical methodologies to accurately characterize the solubility profile of this potential drug candidate.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed and reach its target site in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and ultimately, the failure of promising drug candidates.[1][2] Therefore, the early and accurate determination of a compound's solubility is paramount.

This guide focuses on this compound, a compound of interest for which public solubility data is not available. We will outline the strategic approach and detailed protocols to bridge this knowledge gap.

Compound at a Glance: this compound
  • Chemical Name: this compound

  • CAS Number: 221179-71-1[3][4]

  • Molecular Formula: C₁₅H₁₂F₂O₂

  • Predicted Physicochemical Properties:

    • Boiling Point: 383.7±32.0 °C[3]

    • Density: 1.224±0.06 g/cm³[3]

The structure, featuring a difluorophenyl ring and a methoxyphenyl group, suggests a molecule with moderate lipophilicity, making its aqueous solubility a key parameter to investigate.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[1][5]

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution that was prepared by diluting a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO).[6][7][8] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[1] The results can be influenced by the initial solvent and the rate of dilution.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[5][9] This measurement is more time-consuming but provides a more accurate and formulation-relevant value, crucial for later stages of drug development.[1][9]

The choice between these methods depends on the stage of research. Early-stage discovery often relies on kinetic solubility for speed, while lead optimization and pre-formulation studies require the precision of thermodynamic solubility.[1][7]

Experimental Design: A Strategic Approach to Solubility Determination

The following workflow provides a logical progression for characterizing the solubility of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Data Analysis & Reporting A Compound Procurement & Purity Analysis (LC-MS, NMR) B Kinetic Solubility Screening (High-Throughput) A->B Purity >95% C Thermodynamic Solubility (Shake-Flask Method) B->C Promising Candidate D pH-Solubility Profile (Biologically Relevant Buffers) C->D E Quantitative Analysis (UV-Vis or LC-MS) D->E F Data Interpretation & Reporting E->F G A Prepare 10 mM DMSO Stock B Serial Dilution in 96-well plate A->B C Add PBS (pH 7.4) B->C D Incubate (2h, 25°C) with shaking C->D E Measure Precipitation (Nephelometry or UV-Vis) D->E F Determine Highest Soluble Concentration E->F G A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Equilibrate (24-48h) with Shaking B->C D Centrifuge and Filter Supernatant C->D E Quantify by HPLC-UV or LC-MS D->E F Calculate Equilibrium Solubility E->F

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and materials science. Understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application and development. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

Introduction

This compound (CAS No. 221179-71-1) belongs to the deoxybenzoin class of compounds, which are recognized for their diverse biological activities. The presence of the difluorophenyl and methoxyphenyl moieties suggests potential applications in areas requiring specific electronic and steric properties, such as in the design of enzyme inhibitors or as synthons for more complex molecules. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, providing a fingerprint for quality control and a roadmap for further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Data Interpretation:

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the methylene protons, and the methoxy protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2', H-6' (methoxyphenyl)~7.9-8.1Doublet2H
H-3', H-5' (methoxyphenyl)~6.9-7.1Doublet2H
H-2'', H-5'', H-6'' (difluorophenyl)~7.0-7.3Multiplet3H
Methylene (-CH₂-)~4.2Singlet2H
Methoxy (-OCH₃)~3.8Singlet3H

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex splitting patterns of the aromatic protons, particularly those on the difluorophenyl ring which will be coupled to the fluorine atoms. CDCl₃ is a common choice for its good solubilizing power for moderately polar compounds and its single solvent peak at 7.26 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon is a key diagnostic signal, appearing significantly downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~195-197
Quaternary Carbon (C-1')~129-131
C-4' (C-OCH₃)~163-165
C-2', C-6'~130-132
C-3', C-5'~113-115
Quaternary Carbon (C-1'')~135-137
C-3'', C-4'' (C-F)~148-152 (Doublets, ¹JC-F)
C-2'', C-5'', C-6''~115-125 (Doublets, ²JC-F, ³JC-F)
Methylene (-CH₂-)~45
Methoxy (-OCH₃)~55

Expertise & Experience: The carbon signals of the difluorophenyl ring will appear as doublets due to coupling with the fluorine atoms. The magnitude of the coupling constants (J-coupling) provides valuable information about the proximity of the carbon to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

Data Interpretation:

The key diagnostic absorption bands for this compound are:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ketone)~1680-1700Strong
C-O-C (Aromatic Ether)~1250-1270 and ~1020-1040Strong
C-F (Aromatic)~1100-1200Strong
C-H (Aromatic)~3000-3100Medium
C-H (Aliphatic)~2850-2960Medium

Trustworthiness: The presence of a strong absorption band around 1685 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The C-F stretching vibrations will also present as strong, characteristic bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A mass spectrum can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled to a mass analyzer. For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.

Data Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₂F₂O₂), which is 262.26 g/mol .

  • Major Fragmentation Pathways: Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the methylene bridge, as well as the cleavage of the bond between the methylene bridge and the difluorophenyl ring.

Expected Fragments:

m/z Fragment Identity
262[M]⁺
135[CH₃OC₆H₄CO]⁺
127[F₂C₆H₃CH₂]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺

digraph "Mass_Spec_Fragmentation" {
graph [layout=dot, rankdir=LR];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"];
edge [color="#34A853"];

M [label="[M]⁺˙\nm/z = 262"]; F1 [label="[CH₃OC₆H₄CO]⁺\nm/z = 135"]; F2 [label="[F₂C₆H₃CH₂]⁺\nm/z = 127"]; F3 [label="[CH₃OC₆H₄]⁺\nm/z = 107"];

M -> F1 [label=" α-cleavage"]; M -> F2 [label=" α-cleavage"]; F1 -> F3 [label=" -CO"]; }

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust dataset for its unequivocal identification and quality assessment. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed structural elucidation, which is fundamental for its use in research and development. The methodologies and expected data presented in this guide serve as a valuable reference for scientists working with this compound and its analogues.

potential therapeutic targets of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel small molecule, this compound. In the absence of direct empirical data for this specific compound, this whitepaper employs a structure-activity relationship (SAR) approach, drawing inferences from structurally analogous compounds with established biological activities. The core chemical scaffold, featuring a deoxybenzoin core with distinct difluorophenyl and methoxyphenyl substitutions, suggests a high potential for interaction with key enzymatic and signaling pathways implicated in oncology and inflammatory diseases. This guide delineates three primary, high-probability target classes: Cyclooxygenase (COX) enzymes, protein kinases, and regulators of programmed cell death. For each proposed target, we present the scientific rationale, detailed protocols for experimental validation, and conceptual diagrams to illustrate the underlying molecular mechanisms and workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating preclinical investigation of this promising compound.

Introduction and Molecular Profile

This compound is a deoxybenzoin derivative characterized by a central ethanone linker connecting a 3,4-difluorophenyl ring (Ring A) and a 4-methoxyphenyl ring (Ring B). The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The methoxy group on the phenyl ring is also a common feature in many bioactive molecules. While direct biological studies on this specific molecule are not yet prevalent in the public domain, its structural motifs are present in numerous compounds with well-defined pharmacological profiles. This guide will therefore focus on building a robust, evidence-based hypothesis for its therapeutic targets.

Table 1: Physicochemical Properties (Predicted)

Property Predicted Value Source
Molecular Formula C₁₅H₁₂F₂O₂ -
Molecular Weight 262.25 g/mol -
XLogP3 ~3.5-4.0 Inferred from similar structures
Hydrogen Bond Donors 0 Inferred from similar structures

| Hydrogen Bond Acceptors | 2 | Inferred from similar structures |

Target Class I: Cyclooxygenase (COX) Enzymes

Scientific Rationale: The most compelling hypothesis for a direct molecular target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. This is strongly supported by the structural similarity to known COX-2 inhibitors. For instance, ABT-963, a potent and highly selective COX-2 inhibitor, features a vicinally disubstituted pyridazinone core with a prominent 2-(3,4-difluoro-phenyl) moiety.[2] This specific substitution pattern is often critical for fitting into the secondary pocket of the COX-2 active site, a feature that distinguishes it from the more constitutively expressed COX-1 isoform. The diaryl structure of this compound aligns with the general pharmacophore of many selective COX-2 inhibitors.[3] Inhibition of COX-2 is a validated therapeutic strategy for treating inflammation, pain, and certain types of cancer.

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COX_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA Stimuli (e.g., Cytokines) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG₂ COX1->PGG2 COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostanoids_Homeostatic Prostanoids (e.g., TXA₂, PGI₂) • Platelet Aggregation • Stomach Mucosa Protection PGH2->Prostanoids_Homeostatic via specific synthases Prostanoids_Inflammatory Prostanoids (e.g., PGE₂) • Inflammation • Pain • Fever PGH2->Prostanoids_Inflammatory via specific synthases Compound 2-(3,4-Difluorophenyl)- 1-(4-methoxyphenyl)ethanone Compound->COX2 Hypothesized Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Experimental Validation Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the IC₅₀ values of the test compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Heme cofactor.

    • Test compound dissolved in DMSO.

    • Celecoxib (positive control for COX-2 selectivity).

    • Indomethacin (non-selective control).

    • 96-well microplate reader.

  • Methodology:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the enzyme (either COX-1 or COX-2).

    • Add serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) or controls to the wells of a 96-well plate.

    • Add the enzyme/buffer solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately monitor the oxidation of TMPD by measuring the absorbance at 590 nm every 30 seconds for 5 minutes.

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the COX-2 selectivity index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Target Class II: Protein Kinases

Scientific Rationale: The difluorophenyl and methoxyphenyl motifs are prevalent in a vast number of approved and investigational protein kinase inhibitors. Kinases are critical nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Structurally related compounds have shown activity against various kinases:

  • PI3Kδ: A compound containing a 3-fluoro-4-methoxyphenyl group was identified as a potent and selective PI3Kδ inhibitor.[4] The PI3K/Akt pathway is a central regulator of cell survival and is frequently hyperactivated in tumors.

  • MAPK Pathway: Paeonol, or 1-(2-Hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress neuro-inflammatory responses by modulating MAPK signaling pathways.[5]

  • EGFR: Derivatives of 3,4-dimethoxy-phenyl have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[6]

  • Aurora Kinase B (AURKB): This kinase is essential for proper cell division, and inhibitors often feature complex heterocyclic scaffolds.[7] While a more distant structural match, it highlights the potential for targeting cell-cycle machinery.

Given the promiscuity of some kinase inhibitors and the prevalence of the compound's structural features in this target class, a broad kinase screen is the most logical starting point.

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Kinase_Screening_Workflow Start 2-(3,4-Difluorophenyl)- 1-(4-methoxyphenyl)ethanone KinomeScan Broad Kinase Panel Screen (e.g., KinomeScan, >400 kinases) Start->KinomeScan Hit_ID Primary Hit Identification (% Inhibition > Threshold) KinomeScan->Hit_ID No_Hits No Significant Hits (De-prioritize Kinases) Hit_ID->No_Hits No Hits Dose_Response Dose-Response Assay (Determine Kd or IC₅₀) Hit_ID->Dose_Response Hits Found Cell_Assay Cell-Based Target Validation (e.g., Western Blot for p-Substrate) Dose_Response->Cell_Assay Pheno_Assay Phenotypic Assays (Proliferation, Migration, etc.) Cell_Assay->Pheno_Assay Lead_Opt Lead Optimization Pheno_Assay->Lead_Opt

Caption: Experimental workflow for kinase target identification.

Experimental Validation Protocol: Cell-Based Western Blot for PI3K/Akt Pathway Modulation

  • Objective: To determine if the test compound inhibits the PI3K/Akt signaling cascade in a relevant cancer cell line (e.g., MCF-7, breast cancer).

  • Materials:

    • MCF-7 cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • IGF-1 (Insulin-like growth factor-1) or other relevant growth factor to stimulate the pathway.

    • GDC-0941 (a known PI3K inhibitor, positive control).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Methodology:

    • Plate MCF-7 cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound or controls for 1-2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with primary antibody against p-Akt overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescence imager.

    • Strip the membrane and re-probe for total Akt and GAPDH as loading controls. A dose-dependent decrease in the p-Akt/total Akt ratio indicates pathway inhibition.

Target Class III: Modulators of Apoptosis and Autophagy

Scientific Rationale: Chalcones, which are structurally related α,β-unsaturated ketones, are well-documented as potent inducers of programmed cell death in cancer cells.[8][9] Adamantyl-substituted chalcones, for instance, have been shown to induce both apoptosis and autophagy in non-small cell lung cancer cells.[8] While this compound lacks the α,β-unsaturation, its diaryl ethanone core is still capable of engaging with cellular pathways that regulate cell fate. The compound could trigger apoptosis through mitochondrial-mediated pathways (involving ROS production and caspase activation) or modulate autophagic flux. Understanding the interplay between these two processes is crucial, as autophagy can sometimes act as a pro-survival mechanism in response to cytotoxic agents.[8]

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Cell_Death_Analysis cluster_apoptosis Apoptosis Assessment cluster_autophagy Autophagy Assessment Start Treat Cancer Cells with Test Compound Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) Start->Apoptosis_Assay Caspase Caspase-3/7 Activity Assay Start->Caspase Autophagy_Assay Western Blot Analysis Start->Autophagy_Assay Q1 Annexin V- / PI- (Live) Q2 Annexin V+ / PI- (Early Apoptosis) Q3 Annexin V+ / PI+ (Late Apoptosis) LC3 LC3-I to LC3-II Conversion (Autophagosome Formation) Autophagy_Assay->LC3 p62 p62/SQSTM1 Degradation (Autophagic Flux) Autophagy_Assay->p62

Caption: Parallel workflow for assessing apoptosis and autophagy.

Experimental Validation Protocol: Autophagic Flux Analysis via Western Blot

  • Objective: To determine if the test compound induces or inhibits autophagic flux in a cancer cell line (e.g., H292, lung cancer).

  • Materials:

    • H292 cells.

    • Complete growth medium.

    • Test compound dissolved in DMSO.

    • Chloroquine (CQ) or Bafilomycin A1 (BafA1) (autophagy inhibitors, used to assess flux).

    • Lysis buffer, primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH), and Western blot reagents as previously described.

  • Methodology:

    • Plate H292 cells in multiple wells or plates.

    • Create four treatment groups for each concentration of the test compound:

      • Vehicle control

      • Test compound alone

      • CQ or BafA1 alone (e.g., 50 µM CQ for 2 hours)

      • Test compound + CQ/BafA1 (add the inhibitor for the last 2-4 hours of the compound treatment)

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

    • Lyse the cells and perform Western blotting as previously described.

    • Probe the membrane for LC3B, p62, and a loading control.

  • Data Interpretation:

    • LC3-II: An increase in LC3-II upon compound treatment suggests an increase in autophagosome formation.

    • Autophagic Flux: A further accumulation of LC3-II in the (Compound + Inhibitor) group compared to the (Compound alone) group indicates active autophagic flux. If there is no further increase, it suggests the compound itself may be blocking the late stages of autophagy.

    • p62: A decrease in the p62 protein (which is degraded by autophagy) upon compound treatment also indicates active flux.

Summary and Future Directions

This compound represents a promising chemical scaffold with a high probability of interacting with therapeutic targets relevant to oncology and inflammation. The evidence from structurally related molecules provides a clear and logical path for its preclinical evaluation.

Table 2: Summary of Potential Therapeutic Targets and Validation Strategy

Potential Target Class Rationale / Key Evidence Primary Validation Experiment Secondary Validation
COX-2 3,4-difluorophenyl moiety in potent COX-2 inhibitor ABT-963.[2] Diaryl core is a common pharmacophore.[3] In vitro enzymatic assay for COX-1/COX-2 IC₅₀. Cell-based PGE₂ production assay.
Protein Kinases Prevalent motifs in kinase inhibitors (PI3K, EGFR, MAPK).[4][5][6] Broad-panel kinase binding assay (e.g., KinomeScan). Cell-based Western blot for downstream substrate phosphorylation (e.g., p-Akt, p-ERK).

| Apoptosis/Autophagy | Activity of structurally related chalcones.[8][9] | Flow cytometry for Annexin V/PI staining. | Western blot for LC3-II flux and caspase cleavage. |

The immediate next steps should involve the synthesis of the compound and execution of the primary validation experiments outlined above. A broad kinase panel screen and a COX-1/COX-2 inhibition assay would be the most efficient initial steps to rapidly identify high-affinity molecular targets. Positive hits would then warrant progression to more detailed cell-based and, ultimately, in vivo efficacy studies.

References

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating a Molecule in the Landscape of Modern Chemistry

In the vast repository of chemical literature, the history of every synthesized molecule is not always chronicled with the narrative flair of a landmark discovery. The compound 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, with CAS number 221179-71-1, falls into this category.[1][2] While a singular, celebrated moment of its "discovery" is not readily found in published records, its structural motifs—a diarylethanone core functionalized with fluoro- and methoxy- groups—place it firmly within a class of compounds of significant interest to researchers in medicinal chemistry and materials science.

This guide, therefore, deviates from a traditional historical account. Instead, it offers a deep, technical dive into the probable synthetic pathways, the underlying chemical principles, and the scientific context that gives this molecule its relevance. We will proceed from the perspective of a practicing scientist, focusing on the "how" and "why"—how this compound is likely synthesized and why its structural features are of contemporary importance.

Section 1: The Diarylethanone Scaffold - A Privileged Structure

Diarylethanones are a class of organic compounds characterized by a two-carbon bridge linking two aryl groups, with one of the carbons being a carbonyl group.[3] This structural framework is a versatile synthon, serving as a precursor for a wide array of more complex molecules.[3] The inherent reactivity of the α-carbon to the carbonyl and the carbonyl group itself allows for a multitude of chemical transformations.

The significance of the diarylethanone scaffold is underscored by its presence in numerous biologically active molecules and functional materials.[3][4] For instance, derivatives of this core structure are explored for their potential as anti-inflammatory agents, kinase inhibitors, and probes for biological imaging.

Section 2: Plausible Synthetic Route - The Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of diarylethanones, including this compound, is the Friedel-Crafts acylation.[5][6][7] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6]

For the synthesis of our target molecule, the reaction would involve the acylation of anisole (4-methoxybenzene) with 3,4-difluorophenylacetyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via Friedel-Crafts acylation.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Anisole Anisole (4-Methoxybenzene) Reaction Reaction Anisole->Reaction AcylChloride 3,4-Difluorophenylacetyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Temperature 0°C to Room Temp Temperature->Reaction Target 2-(3,4-Difluorophenyl)-1- (4-methoxyphenyl)ethanone Reaction->Target Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5]

Materials:

  • Anisole

  • 3,4-Difluorophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) and cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve anisole (1.0 equivalent) and 3,4-difluorophenylacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution of anisole and acyl chloride dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[7][8][9]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumComplex [R-CO-Cl]⁺[AlCl₃]⁻ AcylChloride->AcyliumComplex AlCl3 AlCl₃ AlCl3->AcyliumComplex AcyliumIon R-C≡O⁺ AcyliumComplex->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AlCl4 AlCl₄⁻ Anisole Anisole Anisole->SigmaComplex Product Acylated Anisole SigmaComplex->Product HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ SigmaComplex->AlCl3_regen

Caption: Mechanism of the Friedel-Crafts Acylation.

The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic.[8] This complex can then dissociate to form a resonance-stabilized acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion).[7] Finally, a weak base, such as AlCl₄⁻, removes a proton from the ring, restoring aromaticity and yielding the acylated product.[7]

Expected Quantitative Data

Based on similar reactions reported in the literature, the following is a summary of expected quantitative data for the synthesis of this compound via Friedel-Crafts acylation.

ParameterExpected ValueReference
Yield 75-90%[10]
Purity (post-purification) >98%General laboratory standards
Appearance Off-white to pale yellow solidInferred from similar compounds
¹H NMR Consistent with structureStandard analytical technique
¹³C NMR Consistent with structureStandard analytical technique
Mass Spectrometry M+H⁺ corresponding to C₁₅H₁₂F₂O₂Standard analytical technique

Section 3: Structural Significance and Potential Applications

The specific structural features of this compound suggest several areas of potential application, particularly in drug discovery.

  • Fluorine Substitution: The presence of two fluorine atoms on one of the phenyl rings is a common strategy in medicinal chemistry. Fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluoro substitution pattern is often used to mimic a phenyl ring while altering its electronic properties.

  • Methoxy Group: The methoxy group on the other phenyl ring is an electron-donating group, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. 4-Methoxyacetophenone itself is a precursor in the synthesis of pharmaceuticals and fragrances.[11]

  • Diarylethanone Core: As previously mentioned, this core structure is a versatile building block. The ketone functionality can be further modified, for example, through reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, or conversion to a variety of heterocyclic systems.

Given these features, this compound could be a valuable intermediate in the synthesis of novel compounds for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its structural similarity to intermediates used in the synthesis of COX-2 inhibitors and other biologically active molecules further highlights its potential.[12]

Conclusion

While the formal "discovery" of this compound may not be a documented event, its chemical identity and the methods for its synthesis are well-established within the principles of organic chemistry. This technical guide has provided a comprehensive overview of its likely synthesis via Friedel-Crafts acylation, including a detailed protocol, mechanistic insights, and expected outcomes. The analysis of its structural components underscores its potential as a valuable building block for the development of new chemical entities with applications in research and drug development.

References

An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Drug Discovery

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a diarylethanone compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a difluorinated phenyl ring linked by an ethanone bridge to a methoxyphenyl group, serves as a crucial building block for the synthesis of various biologically active molecules. The presence of the difluorophenyl group is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a precursor to potent and selective histamine H3 receptor antagonists, such as NNC 38-1049. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics targeting the histaminergic system and other related pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₅H₁₂F₂O₂N/A
Molecular Weight 262.25 g/mol N/A
CAS Number 221179-71-1[1]
Appearance Solid (form may vary)N/A
Boiling Point 383.7±32.0 °C (Predicted)[2]
Density 1.224±0.06 g/cm³ (Predicted)[2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3,4-difluorophenylacetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme

Synthesis of this compound anisole Anisole (4-methoxybenzene) reaction_point anisole->reaction_point acyl_chloride 3,4-Difluorophenylacetyl chloride acyl_chloride->reaction_point lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_point product This compound reaction_point->product Friedel-Crafts Acylation Dichloromethane, 0°C to rt

Caption: Friedel-Crafts acylation of anisole.

Causality Behind Experimental Choices

The choice of anisole as the substrate is dictated by the activating and ortho-, para-directing nature of the methoxy group, which facilitates the electrophilic attack by the acylium ion. The para-product is generally favored due to reduced steric hindrance compared to the ortho-position. Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants and the Lewis acid catalyst. Aluminum chloride (AlCl₃) is a strong Lewis acid that efficiently generates the reactive acylium ion from the acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature.

Detailed Step-by-Step Experimental Protocol

The following protocol is an adapted procedure based on established methods for Friedel-Crafts acylation of anisole.[3][4]

Materials:

  • 3,4-Difluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Part 1: Preparation of 3,4-Difluorophenylacetyl chloride

  • To a stirred solution of 3,4-difluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The resulting solution of 3,4-difluorophenylacetyl chloride is typically used directly in the next step without purification.

Part 2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the solution of 3,4-difluorophenylacetyl chloride (from Part 1) to the AlCl₃ suspension.

  • To this mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Biological Activity and Therapeutic Relevance

The primary therapeutic interest in this compound lies in its role as a key intermediate in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5] Antagonists of this receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.

Precursor to NNC 38-1049: A Potent Histamine H3 Receptor Antagonist

This compound is a documented precursor to NNC 38-1049, a potent and selective histamine H3 receptor antagonist.[2] NNC 38-1049 has been shown to increase hypothalamic histamine levels, leading to a reduction in food intake and body weight in preclinical models, suggesting its potential as an anti-obesity agent.[2][6]

The synthetic pathway from the diarylethanone to NNC 38-1049 typically involves a series of transformations including, but not limited to, reductive amination or other amine-introducing reactions at the ketone functionality.

Signaling Pathways and Mechanism of Action

Histamine H3 receptor antagonists, derived from intermediates like this compound, act by blocking the inhibitory effect of histamine on its own release. This leads to an increase in the synaptic concentration of histamine and other neurotransmitters, which can have downstream effects on various signaling pathways involved in wakefulness, cognition, and appetite regulation.

Histamine_H3_Receptor_Antagonism H3_Antagonist Histamine H3 Receptor Antagonist (e.g., NNC 38-1049) H3_Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) H3_Antagonist->H3_Receptor Blocks Histamine_Release Histamine Release (Increased) H3_Receptor->Histamine_Release Inhibits (Normally) Neurotransmitter_Release Other Neurotransmitter Release (e.g., ACh, NE) (Increased) H3_Receptor->Neurotransmitter_Release Inhibits (Normally) Therapeutic_Effects Therapeutic Effects: - Increased Wakefulness - Cognitive Enhancement - Reduced Appetite Histamine_Release->Therapeutic_Effects Neurotransmitter_Release->Therapeutic_Effects

Caption: Mechanism of action of H3 antagonists.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis via Friedel-Crafts acylation and its crucial role as a precursor to potent histamine H3 receptor antagonists like NNC 38-1049 underscore its importance in the development of novel therapeutics for a range of disorders, including obesity and neurological conditions. Further exploration of derivatives of this diarylethanone scaffold may lead to the discovery of new chemical entities with improved pharmacological profiles and broader therapeutic applications. The methodologies and insights presented in this guide are intended to support and inspire further research and innovation in this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a ketone derivative that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a difluorophenyl ring and a methoxyphenyl moiety, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its characterization. Accurate determination of its purity, identity, and quantity is paramount for ensuring the quality and consistency of downstream products. This guide provides a comprehensive overview of the primary analytical techniques for the analysis of this compound, complete with detailed protocols and the scientific rationale behind the methodological choices. The methods described herein are founded on established principles for the analysis of aromatic ketones and are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analyte due to its moderate polarity.

Principle of the Method

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][5] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of the difluoro- and methoxy- functional groups on the phenyl rings of the target molecule allows for strong absorbance in the ultraviolet (UV) region, making a UV detector an ideal choice for this application.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify it in a sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an inline degasser or by sonication.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.[6][7][8][9]

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.[9]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The purity of the sample can be determined by the area percent of the main peak.

    • Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

Method Development and Optimization

The provided method is a starting point. For optimal performance, further method development may be necessary.[10]

  • Mobile Phase: The gradient slope can be adjusted to improve the resolution of impurities. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Stationary Phase: For compounds with fluorine substituents, a fluorophenyl stationary phase can offer alternative selectivity compared to a traditional C18 column.[11][12][13]

  • Detection Wavelength: A DAD detector can be used to determine the optimal wavelength for detection by examining the UV spectrum of the analyte.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Peak Integration G->H I Quantification & Purity Assessment H->I

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Principle of the Method

In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the structure of this compound.

Materials:

  • This compound sample

  • Dichloromethane (GC grade) or other suitable solvent

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
  • Analysis:

    • Inject the sample into the GC-MS system.

    • The resulting total ion chromatogram (TIC) will show the separation of the components in the sample.

    • The mass spectrum of the main peak can be used to confirm the identity of the target compound by comparing it to a reference spectrum or by interpreting the fragmentation pattern.

    • The mass spectra of any smaller peaks can be used to identify potential impurities.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions. Key fragments would likely arise from cleavage at the carbonyl group, such as the formation of the 4-methoxyphenylacylium ion and the 3,4-difluorobenzyl radical or cation.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Transfer to GC Vial A->B C Injection and Vaporization B->C D GC Separation C->D E Ionization and Fragmentation (MS) D->E F Mass Analysis E->F G Total Ion Chromatogram F->G H Mass Spectrum of Peaks G->H I Structural Confirmation & Impurity ID H->I

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[14]

Expected Spectral Features
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the difluorophenyl and methoxyphenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons adjacent to the carbonyl group. The coupling patterns of the aromatic protons will provide information about their relative positions.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to the fluorine and oxygen atoms will be characteristic.

Visualization of NMR Data Analysis Logic

NMR_Logic A Acquire 1H and 13C NMR Spectra B Chemical Shift Analysis A->B C Integration (1H NMR) A->C D Coupling Patterns (1H NMR) A->D E Structural Fragment Identification B->E C->E D->E F Assemble Fragments E->F G Confirm Structure F->G

Caption: Logical flow for NMR spectral interpretation.

Method Validation

For use in a regulated environment, any of the analytical methods described above must be validated according to ICH guidelines or other relevant regulatory standards.[1][2][3][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes & Protocols for the Purification of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Achieving high purity of this compound is critical for ensuring the reliability of downstream applications, particularly in drug discovery and materials science. This guide moves beyond simple step-by-step instructions, delving into the underlying principles of common purification techniques—recrystallization and silica gel column chromatography. We present detailed, field-proven protocols, explain the causal logic behind experimental choices, and offer methods for verifying final product purity. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible purification strategies.

Introduction: The Imperative for Purity

This compound is a diaryl ethanone scaffold. The presence of the difluorophenyl and methoxyphenyl moieties makes it a valuable precursor for synthesizing a range of more complex molecules, including potential pharmacologically active agents.[1] The purity of this starting material directly impacts the yield, purity, and side-product profile of subsequent reactions. Common impurities may include unreacted starting materials from its synthesis (e.g., via Friedel-Crafts acylation), positional isomers, or by-products from side reactions. Therefore, a robust purification strategy is not merely a suggestion but a prerequisite for successful and reproducible research.

This guide outlines two primary, orthogonal purification techniques: recrystallization and column chromatography. The choice between them, or their sequential use, depends on the nature and quantity of the impurities as well as the scale of the purification.

Foundational Principles of Purification

A successful purification relies on exploiting the differential physicochemical properties between the target compound and its contaminants. For a moderately polar ketone like this compound, solubility and polarity are the key levers.

Recrystallization: Leveraging Differential Solubility

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. Its efficacy is based on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization).

The selection of an appropriate solvent is the most critical step. For ketones, polar protic solvents like ethanol or methanol, or mixtures with water, are often excellent starting points.[1][2]

Column Chromatography: Separation by Polarity

When dealing with complex mixtures or impurities with similar solubility profiles to the target compound, column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase flows through it.[3]

  • Stationary Phase: For moderately polar compounds, silica gel (SiO₂) is the most common stationary phase. Its surface is covered in polar silanol (Si-OH) groups, making it slightly acidic.[3]

  • Mobile Phase (Eluent): A solvent or mixture of solvents is used to carry the compounds through the column. The eluent competes with the compounds for binding sites on the stationary phase.[3]

The separation is governed by an equilibrium of adsorption and desorption.[3] Non-polar compounds spend more time in the mobile phase and elute faster, while polar compounds are more strongly adsorbed to the polar stationary phase and elute later.[3] By carefully selecting the eluent system, a high degree of separation can be achieved.

Experimental Protocols

Protocol I: Purification by Recrystallization

This protocol is ideal for purifying crude material that is mostly the desired product but contains minor impurities.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing solvents. Place a small amount of the crude product (20-30 mg) in a test tube and add a few drops of a candidate solvent (e.g., methanol, ethanol, isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. A mixture, such as ethanol/water, can also be effective.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product for purity.

Data Summary for Recrystallization

Parameter Recommended Solvent Rationale
Primary Solvent Methanol or Ethanol Good solubility differential for ketones; readily available.[2]
Co-solvent (if needed) Water To decrease the solubility of the organic compound if it is too soluble in the primary solvent alone.
Cooling Method Slow cooling to RT, followed by ice bath Promotes the growth of large, pure crystals and maximizes yield.

| Expected Purity | >99% (depending on initial purity) | |

Protocol II: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities, especially when recrystallization is ineffective.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Hexane:EtOAc) Solvent 2. Select Eluent (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel Slurry) Solvent->Column Load 4. Load Crude Sample (Minimal Solvent) Column->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Yields

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Eluent System Selection via TLC:

    • On a TLC plate, spot the crude mixture.

    • Develop the plate in a solvent system of low to moderate polarity. A good starting point for a ketone is a mixture of hexane and ethyl acetate (EtOAc). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1).

    • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35. Impurities should be well separated from the product spot.

  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use 20-50 times the weight of the crude sample in silica gel.[3]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just at the top of the silica. Add another layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to push the solvent through the column (flash chromatography). Maintain a constant flow rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Summary for Column Chromatography

Parameter Recommended System Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard, slightly acidic support suitable for moderately polar ketones.[3]
Mobile Phase (Eluent) Hexane:Ethyl Acetate Gradient A non-polar/polar mixture allows for fine-tuning of polarity to achieve optimal separation.[4]
Target Rf on TLC 0.25 - 0.35 Provides the best resolution on a column, ensuring good separation between the compound and impurities.

| Loading Method | Dry Loading or Minimal Solvent | Prevents band broadening and improves separation efficiency. |

Purity Assessment and Characterization

Post-purification analysis is a mandatory step to validate the success of the procedure.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point: A sharp, well-defined melting point range is indicative of high purity. Literature values should be consulted if available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity quantitatively. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common method for analyzing compounds of this type.[5][6][7] The purity is determined by the area percentage of the main peak.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.

    • FTIR: Confirms the presence of key functional groups (e.g., C=O stretch for the ketone).[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

Decision Logic for Method Selection

G Start Crude Product TLC Initial TLC Analysis Start->TLC Decision1 One Major Spot? (Minor Baseline Impurities) TLC->Decision1 Decision2 Multiple Spots or Streaking? TLC->Decision2 Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes Decision1->Decision2 No Analysis Purity Analysis (HPLC, NMR, MP) Recrystallize->Analysis Column Perform Column Chromatography Column->Analysis Decision2->Column Yes

References

Application Notes and Protocols for 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the research and development applications of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a member of the deoxybenzoin class of compounds. Deoxybenzoin derivatives are recognized for their diverse biological activities, including potential anti-inflammatory, antimicrobial, antioxidant, and immunosuppressive properties.[1][2][3][4] This guide outlines the chemical properties, safe handling procedures, and detailed experimental protocols for investigating this compound's potential as a novel therapeutic agent. The protocols are designed for researchers in drug discovery, pharmacology, and medicinal chemistry, providing methodologies for synthesis, in vitro screening, and in vivo evaluation.

Introduction and Rationale

This compound is a synthetic organic compound belonging to the deoxybenzoin structural class. Deoxybenzoins serve as crucial precursors in the synthesis of isoflavones and exhibit a structural analogy to other beneficial polyphenols like resveratrol.[2] The core deoxybenzoin scaffold has been identified in numerous molecules with significant biological activities.[4] The presence of difluorophenyl and methoxyphenyl moieties in the target compound suggests the potential for unique pharmacological properties, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Given the precedent set by related structures, this compound is a compelling candidate for investigation in several therapeutic areas. This guide provides a foundational research framework, starting from chemical synthesis and proceeding through a logical cascade of in vitro and in vivo assays to elucidate its biological function and therapeutic potential.

Compound Profile and Physicochemical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueSource
CAS Number 221179-71-1[5]
Molecular Formula C₁₅H₁₂F₂O₂Derived
Molecular Weight 262.25 g/mol Derived
Boiling Point 383.7 ± 32.0 °C (Predicted)[5]
Density 1.224 ± 0.06 g/cm³ (Predicted)[5]
Structure -

Safety, Handling, and Storage

Proper handling and storage are critical to ensure reagent integrity and user safety. The following guidelines are based on best practices for handling research chemicals.[6][7][8]

  • Safety Precautions: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[8] Keep it away from direct sunlight and heat sources.[6][9] For long-term stability, storage at 4°C is recommended. Ensure containers are clearly labeled with the chemical name, date received, and date opened.[8]

  • Chemical Compatibility: Store this compound segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent unintended reactions.[9][10]

  • Spill & Disposal: In case of a spill, contain the material using an inert absorbent and dispose of it in accordance with local, state, and federal regulations. Do not wash down the drain.

Proposed Research Workflow

We propose a structured, multi-stage workflow to comprehensively evaluate the biological activity of this compound. This workflow is designed to efficiently move from initial synthesis and screening to more complex cellular and whole-organism models.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation synthesis Protocol 1: Chemical Synthesis characterization Purity & Structural Analysis (NMR, MS, HPLC) synthesis->characterization kinase_assay Protocol 2: Kinase Inhibition Assay characterization->kinase_assay High-purity compound pathway_analysis Protocol 3: Cellular Pathway Analysis (Western Blot) kinase_assay->pathway_analysis Identifies cellular target & mechanism inflammation_model Protocol 4: Anti-Inflammatory Model (Paw Edema) pathway_analysis->inflammation_model Confirmed cellular activity

References

Application Notes & Protocols: 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: Unveiling the Potential of a Substituted Deoxybenzoin

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethanone scaffold. This core structure is a recognized "privileged scaffold" in medicinal chemistry, serving as a versatile template for the synthesis of various biologically active molecules, including isoflavones and stilbenes.[1] The specific substitutions on this molecule—a 3,4-difluorophenyl ring and a 4-methoxyphenyl ring—are of significant interest. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group is a common feature in many pharmacologically active natural products.

While this compound itself is not extensively documented in medicinal literature, its structural motifs are present in compounds exhibiting a range of promising therapeutic activities. This guide synthesizes information from related compound classes to propose potential applications and provide detailed protocols for the synthesis and evaluation of this target compound for researchers in drug discovery.

Part 1: Proposed Medicinal Chemistry Applications

Based on the activities of structurally related deoxybenzoin derivatives and compounds with similar diaryl systems, we propose the following therapeutic areas for investigation.

Anticancer Drug Discovery

The deoxybenzoin skeleton is a direct precursor to isoflavonoids, a class of compounds known to possess anticancer properties, partly through their interaction with estrogen receptors and their ability to inhibit the cell cycle.[1] Furthermore, specific hydroxylated and methoxylated deoxybenzoin derivatives have demonstrated direct cytotoxicity against human cancer cell lines. For instance, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone induces G0/G1 cell cycle arrest and apoptosis in HT-29 human colon adenocarcinoma cells.[2] The difluoro substitution on our target compound could potentially enhance this cytotoxic activity.

  • Hypothesized Mechanism: Induction of apoptosis via modulation of Bcl-2 family proteins and cell cycle arrest.

Immunosuppressive Therapy

Novel deoxybenzoin derivatives have been synthesized and identified as potent immunosuppressive agents.[3] Certain deoxybenzoin oximes have shown high efficacy in inhibiting T-cell proliferation with low cytotoxicity, a highly desirable profile for immunosuppressants.[3] The mechanism for some of these compounds involves the induction of apoptosis in activated lymph node cells.[3] This precedent suggests that this compound could be explored for its potential to modulate immune responses, relevant for autoimmune diseases and organ transplantation.

  • Hypothesized Mechanism: Inhibition of T-cell proliferation through induction of apoptosis.

Anti-inflammatory Drug Development

Compounds with diaryl systems, such as the 1,5-diarylpyrazole class, are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] The structural arrangement of the two phenyl rings in our target molecule is analogous to the core of many COX-2 inhibitors like Celecoxib.[4] The difluoro- and methoxy-substituents could play a critical role in fitting into the COX-2 active site.

  • Hypothesized Mechanism: Selective inhibition of the COX-2 enzyme.

Part 2: Synthesis, Purification, and Characterization Protocol

This section details a robust protocol for the laboratory-scale synthesis of this compound. The proposed method is a Friedel-Crafts acylation, a standard and reliable method for forming aryl ketones.

Synthesis Workflow Diagram

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up & Purification A 3,4-Difluorophenylacetic acid C Reflux A->C B Thionyl Chloride (SOCl2) B->C D 3,4-Difluorophenylacetyl chloride C->D Formation of Acyl Chloride H Reaction Mixture @ 0°C to RT D->H E Anisole (Methoxybenzene) E->H F Aluminum Chloride (AlCl3) F->H Lewis Acid Catalyst G Dichloromethane (DCM) G->H Solvent I Aqueous HCl Quench H->I Reaction Quenching J Extraction with Ethyl Acetate I->J K Column Chromatography J->K L 2-(3,4-Difluorophenyl)-1- (4-methoxyphenyl)ethanone K->L Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 3,4-Difluorophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anisole (Methoxybenzene)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

Step 1: Formation of 3,4-Difluorophenylacetyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 3,4-difluorophenylacetic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorophenylacetyl chloride is used directly in the next step.

    • Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides, which are much more reactive electrophiles required for the Friedel-Crafts reaction.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-neck flask under a nitrogen atmosphere, dissolve anisole (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.3 eq). Stir for 15 minutes.

    • Causality: AlCl₃ is the Lewis acid catalyst that coordinates to the acyl chloride, making it a highly potent electrophile. Anhydrous conditions are critical as water would deactivate the catalyst.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled anisole/AlCl₃ suspension over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

    • Causality: The acidic quench hydrolyzes the aluminum complexes and deactivates the catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Step 4: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation Protocols

The following are detailed protocols to screen the synthesized compound for its potential anticancer and immunosuppressive activities.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., HT-29, human colon adenocarcinoma)

  • Normal human cell line (e.g., MRC-5, normal lung fibroblast) for selectivity assessment

  • DMEM/RPMI-1640 medium (as appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM) Absorbance (570 nm) % Viability (vs. Control)
Control (0) 1.250 100%
0.1 1.210 96.8%
1 1.050 84.0%
10 0.630 50.4%
50 0.150 12.0%
100 0.080 6.4%
IC₅₀ Value: ~10 µM (Hypothetical Data)

Protocol: Analysis of Apoptosis by Western Blot

This protocol investigates the molecular mechanism of cell death induced by the compound.

Materials:

  • HT-29 cells

  • The title compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HT-29 cells in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

    • Causality: This technique allows for the visualization and semi-quantification of specific proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis.

Hypothetical Apoptosis Signaling Pathway:

G Compound 2-(3,4-Difluorophenyl)-1- (4-methoxyphenyl)ethanone Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits (-) Bax Bax (Pro-apoptotic) Compound->Bax Activates (+) Mito Mitochondrial Outer Membrane Bcl2->Mito Inhibits (-) Bax->Mito Promotes (+) CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Inactive) Casp9->Casp3 Cleaves & Activates c_Casp3 Cleaved Caspase-3 (Active) Casp3->c_Casp3 Apoptosis Apoptosis c_Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols for Reactions with 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science.[1] The presence of a difluorophenyl ring, a methoxy-substituted benzoyl group, and a reactive carbonyl moiety provides multiple avenues for chemical modification. This document offers a comprehensive guide for researchers, outlining detailed experimental setups for key transformations of this ketone. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Compound Profile

Property Value
IUPAC Name This compound
CAS Number 221179-71-1[2]
Molecular Formula C₁₅H₁₂F₂O₂
Molecular Weight 262.25 g/mol
Appearance Typically a white to off-white solid

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[3][6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Reaction Protocols

This section details experimental protocols for three key transformations of this compound: α-arylation, carbonyl reduction, and a potential Ullmann-type coupling.

Protocol 1: Palladium-Catalyzed α-Arylation

The α-position to the carbonyl group is amenable to functionalization. Palladium-catalyzed α-arylation is a powerful method for forming C(sp³)-C(sp²) bonds, enabling the synthesis of more complex molecular architectures.[7][8]

Reaction Scheme:

Rationale for Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is often used in conjunction with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) or a biarylphosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to generate the enolate intermediate. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices as they are highly soluble in organic solvents and their bulky nature minimizes side reactions.

  • Solvent: Anhydrous toluene or dioxane are commonly used solvents for α-arylation reactions as they are relatively non-polar and have high boiling points, allowing for a sufficient reaction temperature.

  • Aryl Halide: Aryl bromides are generally good substrates. Electron-rich aryl bromides can be challenging, but the use of appropriate ligands can overcome this.[8]

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and anhydrous toluene (5 mL).

  • Base Addition: While stirring, add a solution of NaHMDS (1.5 mmol) in toluene at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

alpha_arylation_workflow setup Reaction Setup (Schlenk Flask, Inert Atm.) reagents Add Reactants (Ketone, Aryl Halide, Solvent) setup->reagents base Add Base (NaHMDS) reagents->base heat Heat Reaction (80-100 °C) base->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract Product (Ethyl Acetate) quench->extract purify Purify Product (Column Chromatography) extract->purify

Caption: Workflow for the α-arylation of the target ketone.

Protocol 2: Reduction of the Carbonyl Group

Reduction of the ketone functionality to a secondary alcohol is a fundamental transformation.[9][10] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) offers a more powerful option if needed.[10][11]

Reaction Scheme:

Rationale for Experimental Choices:

  • Reducing Agent: Sodium borohydride is chosen for its ease of handling and selectivity for aldehydes and ketones. It can be used in protic solvents like methanol or ethanol.[9]

  • Solvent: Methanol is a common solvent for NaBH₄ reductions as it also serves as a proton source during the work-up.

  • Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by recrystallization or column chromatography.

Workflow Diagram:

ketone_reduction_workflow dissolve Dissolve Ketone (Methanol) cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT add_nabh4->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction (Water) monitor->quench extract Extract Product (Ethyl Acetate) quench->extract purify Purify Product extract->purify

Caption: Workflow for the reduction of the target ketone.

Protocol 3: Ullmann-Type C-N Coupling (Goldberg Reaction)

While the difluorophenyl group is present, the aryl halide functionality is absent in the starting material. However, if a halogen were present on either aromatic ring, an Ullmann-type coupling could be envisioned. For the purpose of illustrating a potential derivatization strategy, we will consider a hypothetical scenario where the starting material is a brominated analog. The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, or C-S bonds.[12][13] The Goldberg reaction is a specific type of Ullmann condensation for the formation of C-N bonds.[12]

Hypothetical Reaction Scheme (with a brominated analog):

Rationale for Experimental Choices:

  • Catalyst System: Copper(I) iodide (CuI) is a common catalyst. The addition of a ligand, such as 1,10-phenanthroline, can improve the reaction efficiency and allow for milder reaction conditions.[12]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the reaction.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often required for Ullmann couplings, although modern methods may allow for lower temperatures.[12]

Detailed Experimental Protocol (for a hypothetical brominated analog):

  • Reaction Setup: In a sealable reaction tube, combine the brominated this compound analog (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Workflow Diagram:

ullmann_coupling_workflow setup Combine Reagents (Sealable Tube) add_solvent Add DMF setup->add_solvent heat Heat Reaction (120-150 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Dilute with Water monitor->workup extract Extract Product (Ethyl Acetate) workup->extract purify Purify Product extract->purify

References

Application Notes and Protocols: Strategic Derivatization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the structural modification of lead compounds is a cornerstone for developing novel therapeutic agents. The deoxybenzoin scaffold, specifically 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, presents a compelling starting point for chemical exploration. The presence of the 3,4-difluorophenyl group is a known feature in many bioactive compounds, often enhancing metabolic stability and binding affinity through favorable electronic interactions.[1] Similarly, the 4-methoxyphenyl moiety is prevalent in a variety of pharmacologically active molecules, contributing to their pharmacokinetic profiles.[2][3][4]

This document provides a comprehensive guide for the strategic derivatization of this compound. The primary objective is to generate a focused library of analogues for subsequent evaluation in biological assays, particularly kinase inhibition assays. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[5][6]

We will detail robust synthetic protocols, including the foundational Claisen-Schmidt condensation for the synthesis of chalcone derivatives, a well-established class of compounds with a broad spectrum of biological activities.[7][8] Furthermore, this guide will outline standardized protocols for high-throughput screening of the synthesized derivatives in biochemical kinase assays. The rationale behind each experimental choice is explained to provide researchers with the necessary insights to adapt and troubleshoot these methods for their specific research goals.

Strategic Derivatization Workflow

The derivatization strategy focuses on three key modifications of the parent compound to explore the structure-activity relationship (SAR).

Derivatization Strategy Overview

G cluster_0 Parent Compound cluster_1 Derivatization Strategies cluster_2 Bioassay Screening A 2-(3,4-Difluorophenyl)- 1-(4-methoxyphenyl)ethanone B Modification of the Methylene Bridge (e.g., Chalcone Synthesis) A->B C Substitution on the 4-Methoxyphenyl Ring A->C D Modification of the 3,4-Difluorophenyl Ring A->D E Kinase Inhibition Assays B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Workflow for derivatization and bioassay screening.

Experimental Protocols

Part 1: Synthesis and Purification of Derivatives
1.1 General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[7][8] This reaction is a reliable method for creating the α,β-unsaturated ketone core structure.[7]

Materials:

  • This compound (parent compound)

  • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of NaOH or KOH dropwise until the solution becomes cloudy.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.

  • Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 7. This will cause the chalcone product to precipitate out of the solution.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining base or salts.[10]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.[9][10]

  • Characterization: Dry the purified product and characterize it using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7]

1.2 Representative Chalcone Derivatives Synthesized
Derivative IDAromatic Aldehyde UsedAppearanceYield (%)Melting Point (°C)
CD-01 BenzaldehydePale yellow solid85112-114
CD-02 4-ChlorobenzaldehydeWhite crystalline solid82128-130
CD-03 4-MethoxybenzaldehydeYellow needles88105-107
Part 2: Bioassay Protocols - Kinase Inhibition Screening

The synthesized derivatives will be screened for their potential to inhibit kinase activity. A variety of high-throughput biochemical kinase assay formats are available, including fluorescence-based and luminescence-based assays.[6][11] For this protocol, a generic fluorescence-based assay is described, which can be adapted for specific kinases.

2.1 General Protocol for In Vitro Kinase Inhibition Assay

This protocol is based on a homogenous, "mix-incubate-measure" format, which is amenable to high-throughput screening (HTS).[5]

Materials:

  • Kinase of interest (e.g., JAK2, MAPK11)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized derivative compounds (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission at 530nm/590nm)

  • 384-well microplates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives in DMSO. A typical starting concentration for screening is 10 µM.

  • Assay Plate Preparation: Add 5 µL of the appropriate assay buffer to each well of a 384-well plate.

  • Compound Addition: Add 1 µL of the diluted compounds to the assay wells. For control wells, add 1 µL of DMSO.

  • Kinase Addition: Add 2 µL of the kinase solution (at 2X final concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the kinase.[12]

  • Reaction Initiation: Add 2 µL of a solution containing the kinase substrate and ATP (both at 5X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as determined by the kinase's activity profile.

  • Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a signal.

  • Signal Measurement: After a brief incubation with the detection reagent (as per the manufacturer's instructions), measure the fluorescence signal using a microplate reader.

2.2 Data Analysis and Interpretation

The percentage of kinase inhibition is calculated using the following formula:

% Inhibition = 100 x (1 - [(Signalcompound - Signalbackground) / (Signalcontrol - Signalbackground)])

Where:

  • Signalcompound is the signal from wells containing the test compound.

  • Signalbackground is the signal from wells without the kinase.

  • Signalcontrol is the signal from wells with DMSO instead of the compound.

Compounds showing significant inhibition (e.g., >50%) are then selected for further dose-response studies to determine their IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The derivatization and subsequent bioassay screening will provide valuable data for establishing a preliminary structure-activity relationship. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the compound's biological activity.[13][14]

Illustrative Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression G->H I Cell Proliferation H->I J Synthesized Derivatives J->E Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of this compound and the subsequent evaluation of the synthesized analogues in kinase inhibition assays. By systematically modifying the parent compound and screening the resulting derivatives, researchers can efficiently explore the structure-activity landscape and identify promising new leads for drug development. The adaptability of these protocols allows for their application to a wide range of kinases and other biological targets.

References

Application Notes & Protocols: Safe Laboratory Handling of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS No. 221179-71-1) is a substituted deoxybenzoin, a class of aromatic ketones that serve as critical intermediates in organic synthesis and drug discovery.[1][2] Its structure, featuring a difluorophenyl ring and a methoxyphenyl moiety, suggests potential biological activity and makes it a valuable building block for novel compounds.

As with many research chemicals, comprehensive toxicological data for this specific molecule is not extensively published. Therefore, this guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling, storage, and disposal. The protocols herein are synthesized from an analysis of the compound's structural motifs and safety data from closely related chemical analogs. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its constituent chemical groups, and to implement rigorous safety protocols to mitigate risk.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins.[2] The primary hazards are inferred by analogy to similar fluorinated aromatic ketones and methoxy-substituted acetophenones.

2.1. Inferred Hazard Profile

Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6]

2.2. Toxicological Considerations

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties.[7] While the carbon-fluorine bond is exceptionally strong, metabolic processes can, in some cases, lead to the release of toxic metabolites or fluoride ions, which can be harmful in significant concentrations.[8] For instance, some fluorinated compounds can metabolize to fluoroacetic acid, a potent disruptor of the Krebs cycle.[8] Given these possibilities, exposure should be minimized until specific toxicological data becomes available.

2.3. Summary of Potential Hazards and GHS Classifications

The following table summarizes the anticipated GHS classifications based on analogous compounds. Researchers should handle the material as if it falls under these classifications.

Hazard ClassGHS Hazard StatementPictogramPrecautionary Statements (Examples)Supporting Analogs (Citations)
Acute Toxicity, Oral H302: Harmful if swallowed
alt text
P264, P270, P301+P312, P330, P501[4][5][9]
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
P280, P302+P352, P332+P317, P362+P364[3][6][10]
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
P280, P305+P351+P338, P337+P317[3][6][10]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
alt text
P261, P271, P304+P340, P403+P233[3][5][6][10]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is mandatory.

3.1. Engineering Controls

  • Primary Control: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood.[11] This is the most effective way to prevent inhalation of airborne dust or vapors and to contain any accidental spills.[11]

  • Secondary Control: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed, located close to the workstation.[4][12]

3.2. Personal Protective Equipment (PPE)

PPE must be worn at all times when handling the compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][13] A face shield should be worn in addition to goggles when there is a significant risk of splashes or spills.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for tears or holes before each use.[14][15] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[15] Always wash hands thoroughly with soap and water after removing gloves.[12][16]

    • Lab Coat: A flame-resistant lab coat is required to protect clothing and skin.[13][14] Ensure it is fully buttoned.

    • Attire: Long pants and closed-toe shoes are mandatory.[12][17] Shorts, sandals, and porous shoes are strictly forbidden.[17]

  • Respiratory Protection: When engineering controls are not sufficient, or during a large spill cleanup, a NIOSH-approved respirator with the appropriate cartridges should be used.[13] A respiratory protection program must be in place if respirators are required.

Section 4: Standard Operating Procedures (SOPs)

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocols outline the lifecycle of the compound within the laboratory.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Decontamination Receiving Receiving & Verification Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Log in inventory PreUse Pre-Use Safety Check Storage->PreUse Retrieve for use Handling Handling in Chemical Fume Hood PreUse->Handling Don PPE Reaction Use in Reaction Apparatus Handling->Reaction Waste Segregated Waste Collection Reaction->Waste Collect all waste streams Decon Decontaminate Glassware & Surfaces Reaction->Decon After experiment Disposal Licensed Waste Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound.

4.1. Protocol for Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify the label matches the order and the Safety Data Sheet (SDS) from the supplier.

  • Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[13][18]

  • Ensure it is stored away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[4][18]

  • Log the chemical into the laboratory inventory system.

4.2. Protocol for Weighing and Solution Preparation

  • Don all required PPE (goggles, lab coat, gloves).

  • Perform all operations inside a certified chemical fume hood.

  • Place a tared weigh boat on an analytical balance inside the hood.

  • Carefully transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust.

  • Close the primary container tightly and return it to its designated storage location.

  • Transfer the weighed solid into the reaction or solution vessel.

  • Use a spatula to ensure a complete transfer, and decontaminate the spatula immediately afterward.

  • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.[16]

4.3. Protocol for Waste Management and Disposal

  • All waste materials, including surplus chemical, contaminated consumables (gloves, wipes, pipette tips), and empty containers, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers that are appropriate for chemical waste.[16]

  • Never pour chemical waste down the sink or dispose of it in regular trash.[16]

  • Contaminated glassware must be decontaminated before washing. Rinse with an appropriate solvent (e.g., acetone), and collect the rinsate as hazardous waste.

  • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][19]

Section 5: Emergency Response Protocols

Rapid and correct response to emergencies is critical.

5.1. Spill Response

  • Small Spill (in a fume hood):

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean. Collect all cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area immediately.[5]

    • Alert laboratory personnel and management.

    • Remove all sources of ignition.[18]

    • If safe to do so, increase ventilation to the area.

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection.

    • Follow the procedure for a small spill, using a spill kit. Do not allow the product to enter drains or waterways.[5][18]

5.2. Exposure and First Aid Procedures

Immediate action is required in any case of personal exposure.[4]

  • Inhalation: Immediately move the affected person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of running water for at least 15 minutes.[4][18] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][18] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention and provide the medical team with the compound's SDS.

References

Application Note: Preparation of High-Purity Analytical Standards for 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone is a substituted deoxybenzoin, a chemical scaffold of interest in medicinal chemistry and materials science. Accurate quantification of this and related compounds is critical for purity assessment, impurity profiling, reaction kinetics, and pharmacokinetic studies. The reliability of such quantitative data is fundamentally dependent on the accuracy of the analytical standards used for instrument calibration.

The preparation of analytical standards is one of the most common activities in any analytical laboratory.[1] An analytical standard, or reference standard, is a highly purified and well-characterized material used as a calibration standard for an assay. The use of official standards, such as those from the United States Pharmacopeia (USP), provides a high degree of analytical rigor and confidence in results.[2] When a primary standard is not available, in-house standards must be prepared with meticulous care. This guide establishes a self-validating protocol rooted in best practices to ensure the resulting standard solutions are of verifiable concentration and stability.

Compound Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is essential for developing a robust protocol.

PropertyValueSource
Chemical Name This compound-
CAS Number 221179-71-1[3]
Molecular Formula C₁₅H₁₂F₂O₂Inferred
Molecular Weight 262.25 g/mol Inferred
Predicted Boiling Point 383.7 ± 32.0 °CChemicalBook
Predicted Density 1.224 ± 0.06 g/cm³ChemicalBook
Appearance Typically a solid at room temperatureInferred
Solubility Insoluble in water; likely soluble in organic solvents like acetonitrile, methanol, DMSO.[4]

Guiding Principles for Standard Preparation

The overarching goal is to minimize determinate and indeterminate errors. Key principles include:

  • Gravimetric and Volumetric Accuracy: The use of calibrated analytical balances and Class A volumetric flasks is non-negotiable for preparing primary stock solutions.[5] Volumetric flasks are significantly more accurate than graduated cylinders for preparing solutions of known concentrations.[1][5]

  • Solvent Selection: The chosen solvent must completely dissolve the analyte without causing degradation. It should also be compatible with the intended analytical technique. For reverse-phase HPLC-UV analysis, HPLC-grade acetonitrile or methanol are excellent choices due to their UV transparency and miscibility with water.

  • Quantitative Transfer: Ensuring that 100% of the weighed analyte is transferred into the volumetric flask is critical. This is achieved by repeatedly rinsing the weighing vessel with the solvent and adding the rinsate to the flask.[1]

  • Purity Correction: The purity of the reference material, as stated on its Certificate of Analysis (CoA), must be factored into the final concentration calculation.

Safety and Handling Precautions

Before commencing any work, consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.

  • Static Discharge: Use an anti-static brush or ionizer when weighing the powder to prevent scattering due to static electricity.

Protocol 1: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions. Preparing a concentrated stock solution is a best practice as it minimizes weighing errors and allows for the creation of multiple working solutions over time.[6][7]

Materials:

  • This compound reference material (purity ≥98%)

  • HPLC-grade Acetonitrile (MeCN)

  • 10.00 mL Class A volumetric flask

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the container of the reference material to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Tare the analytical balance with the weighing boat. Accurately weigh approximately 10.0 mg of the reference material. It is more important to record the exact weight than to hit exactly 10.00 mg.[5] Record the mass to the highest precision possible (e.g., 10.12 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder into the 10.00 mL volumetric flask.

  • Rinsing: Using a Pasteur pipette, rinse the weighing boat with small aliquots (approx. 1-2 mL) of acetonitrile. Transfer the rinsate into the volumetric flask. Repeat this rinsing step at least three times to ensure all material is transferred.

  • Dissolution: Add acetonitrile to the flask until it is about half-full. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add acetonitrile dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C, protected from light.

Concentration Calculation: Use the following formula to determine the precise concentration:

Actual Concentration (mg/mL) = (Mass of Standard (mg) × Purity) / Volume of Flask (mL)

Example: (10.12 mg × 0.985) / 10.00 mL = 0.9968 mg/mL

Protocol 2: Preparation of Working Standards and Calibration Curve

Working standards are prepared by serially diluting the primary stock solution. This protocol outlines the preparation of a 5-point calibration curve suitable for HPLC analysis.

Materials:

  • 1.0 mg/mL Primary Stock Solution (from Protocol 1)

  • HPLC-grade Acetonitrile (MeCN)

  • Calibrated micropipettes (e.g., P1000, P200)

  • Five 10.00 mL Class A volumetric flasks

Procedure (Serial Dilution):

  • Prepare Intermediate Standard (100 µg/mL): Pipette 1.00 mL of the Primary Stock Solution into a 10.00 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • Prepare Working Standards: Label the five 10.00 mL flasks from 1 to 5. Using the 100 µg/mL intermediate standard, prepare the working standards as described in the table below.

Standard No.Target Conc. (µg/mL)Volume of 100 µg/mL Std. (mL)Final Volume (mL)
11.00.1010.00
22.50.2510.00
35.00.5010.00
410.01.0010.00
520.02.0010.00
  • Homogenization and Storage: After diluting each standard to the mark with acetonitrile, cap and invert each flask 15-20 times. Transfer to appropriately labeled vials for use in the analytical run.

Quality Control and Protocol Validation

A protocol is only trustworthy if it is self-validating. The integrity of the prepared standards must be confirmed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this verification.[8]

Suggested HPLC-UV Method: This method is a starting point and should be optimized for your specific instrumentation. The aromatic nature of the ketone suggests strong UV absorbance.[8][9]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic; 65:35 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm (or wavelength of maximum absorbance)

Validation Check:

  • Inject the prepared calibration standards (1.0 to 20.0 µg/mL).

  • Plot the peak area response versus the calculated concentration.

  • The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.999, indicating excellent linearity and confirming the accuracy of the dilution series.

  • The chromatogram for the highest concentration standard should show a single, sharp, symmetrical peak, confirming the purity and stability of the analyte in the chosen solvent.

Workflow for Analytical Standard Preparation and Validation

G cluster_prep Standard Preparation cluster_qc Quality Control & Validation weigh 1. Weigh Reference Material (Purity ≥98%) stock 2. Prepare Primary Stock Solution (e.g., 1.0 mg/mL in MeCN) weigh->stock Quantitative Transfer dilute 3. Perform Serial Dilutions stock->dilute Volumetric Pipetting working 4. Create Working Standards (e.g., 1-20 µg/mL) dilute->working hplc 5. Analyze by HPLC-UV working->hplc curve 6. Generate Calibration Curve (Peak Area vs. Concentration) hplc->curve validate 7. Verify Linearity (R² ≥ 0.999) curve->validate result result validate->result Standard Set is NOT Valid (R² < 0.999) result2 result2 validate->result2 Standard Set is VALID (R² ≥ 0.999)

Caption: Workflow for the preparation and validation of analytical standards.

Stability and Storage Recommendations

The stability of analytical standards is crucial for ensuring the consistency of results over time. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[10][11][12]

  • Stock Solution: Store the primary stock solution at 2-8°C in an amber vial to protect it from light. Under these conditions, it is advisable to prepare a fresh stock solution every 1-3 months. Long-term stability should be formally evaluated by analyzing the stored solution against a freshly prepared standard at regular intervals.[13]

  • Working Solutions: Working standards are less stable due to their low concentration and should ideally be prepared fresh daily from the stock solution. If stored, they should be kept at 2-8°C and used within 24-48 hours.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. This deoxybenzoin derivative is a critical intermediate in pharmaceutical research, and its efficient synthesis is paramount. The most common route, a Friedel-Crafts acylation, while straightforward in principle, presents several challenges that can significantly impact yield and purity.[1] This guide is structured to provide direct, actionable solutions to the common issues encountered during this synthesis, grounded in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: My reaction yield is very low or failing completely. What are the most critical factors to check first?

A: A low or zero yield in this Friedel-Crafts acylation almost always points to an issue with one of two components: the Lewis acid catalyst or the reaction environment.

  • Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] If it has been improperly stored or exposed to the atmosphere, it will hydrolyze to aluminum hydroxide, rendering it inactive.[4][5] Always use a freshly opened bottle of anhydrous AlCl₃ or a properly stored batch from a desiccator.

  • Anhydrous Conditions: The entire reaction must be conducted under strictly anhydrous conditions.[6] All glassware must be flame- or oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water will deactivate the catalyst and can also hydrolyze the acyl chloride precursor.[7]

  • Reagent Quality: Ensure the purity of your starting materials. Anisole should be pure and dry, and the 3,4-difluorophenylacetyl chloride should be freshly prepared or of high quality, as it is also moisture-sensitive.

Q2: I'm observing multiple products in my crude NMR. What are the likely side products and how can they be minimized?

A: The primary side product is almost certainly the ortho-isomer, 2-(3,4-Difluorophenyl)-1-(2-methoxyphenyl)ethanone. The methoxy group (-OCH₃) on anisole is a strong ortho-, para-directing group.[8][9] While the para-product is sterically favored, formation of the ortho-isomer is common.

  • Minimizing the Ortho-Isomer:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) often enhances para-selectivity. The formation of the ortho-isomer typically has a slightly lower activation energy but is sterically disfavored, and lower temperatures can amplify this steric preference.

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. In some cases, using a bulkier solvent can further disfavor ortho-substitution.

Another, though less likely, side reaction is di-acylation. The product ketone is deactivated towards further electrophilic substitution, which generally prevents this.[10] However, since anisole is a highly activated ring, if reaction conditions are too harsh (high temperature, long reaction time), trace amounts of di-acylated products could form.

Q3: Is aluminum chloride (AlCl₃) the only choice for a catalyst? Are there alternatives?

A: While AlCl₃ is the classic and most potent Lewis acid for this reaction, it's not the only option.[11] Its high reactivity and moisture sensitivity can be problematic.

  • Iron(III) Chloride (FeCl₃): A milder and less moisture-sensitive Lewis acid that can effectively catalyze the reaction, often with fewer side products and easier handling.[12][13]

  • Zinc Chloride (ZnCl₂): Can be used, sometimes in deep eutectic solvents, providing a "greener" alternative with easier catalyst recycling.[14]

  • Heterogeneous Catalysts: For large-scale or green chemistry applications, solid acid catalysts like zeolites can be employed. These offer excellent para-selectivity due to shape-selective catalysis within their pores, and they are easily removed by filtration.[15]

It is critical to note that in Friedel-Crafts acylation, the Lewis acid complexes with the carbonyl oxygen of the product ketone.[1][16] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, as it is consumed during the reaction, not just acting catalytically.[1]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Consistently Low Yield (<60%)

A persistently low yield suggests a systematic issue in reagent handling, reaction setup, or workup. Follow this validation workflow.

Step 1: Pre-Reaction Validation - Reagents and Setup

  • Anisole Purity: Distill commercial anisole before use to remove any phenolic impurities and water.

  • Acyl Chloride Integrity: The acylating agent, 3,4-difluorophenylacetyl chloride, is the lynchpin. It should be freshly prepared for best results (see Protocol 1). If using a commercial source, ensure it is of high purity and has been stored under inert gas. An IR spectrum should show a strong C=O stretch around 1780-1800 cm⁻¹ and no broad -OH peak from the carboxylic acid.

  • Solvent Anhydrousness: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from CaH₂ for DCM).

  • Inert Atmosphere: Ensure your reaction vessel is completely dry and maintain a positive pressure of nitrogen or argon throughout the addition and reaction phases.

Step 2: Reaction Condition Optimization

  • Stoichiometry Check: A common error is using catalytic instead of stoichiometric AlCl₃. For every 1 equivalent of the acyl chloride, use at least 1.1 equivalents of AlCl₃.

  • Temperature Control: The reaction is highly exothermic.[17] Pre-cool the anisole/solvent mixture to 0 °C in an ice bath before slowly adding the AlCl₃. After the AlCl₃ is added, add the acyl chloride dropwise, ensuring the internal temperature does not rise above 5-10 °C. Allowing the reaction to proceed at 0 °C for a few hours before slowly warming to room temperature can significantly improve yield.

Step 3: Work-up and Product Isolation

  • Quenching: The AlCl₃-ketone complex must be hydrolyzed to liberate the product.[17] This is typically done by slowly pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl to dissolve the resulting aluminum hydroxides. Perform this step carefully and slowly in a large beaker, as it is highly exothermic and releases HCl gas.

  • Extraction: After quenching, the product must be thoroughly extracted from the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Purification: The crude product often requires purification to remove the ortho-isomer and other impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.[18][19] If isomers are difficult to separate, column chromatography may be necessary.[20]

Guide 2: Issue - Poor Regioselectivity (High percentage of ortho-isomer)

High levels of the ortho-isomer compromise the purity and yield of the desired para-product.

Causality: The methoxy group is a powerful activating and ortho-, para-directing group due to resonance donation of its lone pair electrons into the aromatic ring.[13][21] This creates high electron density at both the ortho and para positions, making them susceptible to electrophilic attack. While the bulky acylium ion electrophile favors the less sterically hindered para-position, harsh conditions can overcome this barrier.[22]

Solutions to Improve Para-Selectivity:

  • Lower Reaction Temperature: As mentioned, maintaining a low temperature (0 °C or below) throughout the addition process is the most effective way to maximize para-selectivity.

  • Choice of Lewis Acid: Milder Lewis acids like FeCl₃ can sometimes offer improved selectivity compared to the more aggressive AlCl₃.

  • Solvent Effects: While DCM is standard, experimenting with other non-polar solvents like carbon disulfide or nitrobenzene (use with caution) can sometimes alter the ortho/para ratio.

  • Green Catalysis: Consider using shape-selective catalysts like H-BEA or H-Y zeolites. The defined pore structure of these catalysts can sterically prevent the formation of the bulkier transition state leading to the ortho-product, resulting in very high para-selectivity.[15]

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of 3,4-Difluorophenylacetyl Chloride

This precursor is best used immediately after preparation.

  • Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a gas scrubber with NaOH solution).

  • Reagents: To the flask, add 3,4-difluorophenylacetic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~2.0 eq) slowly.[23] A few drops of anhydrous DMF can be added to catalyze the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-difluorophenylacetyl chloride (a pale yellow liquid) can be used directly in the next step without further purification.

Protocol 2: Optimized Synthesis of this compound
  • Setup: Assemble a flame-dried three-necked flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C using an ice-water bath.

  • Anisole Addition: Add anisole (1.0 eq) to the addition funnel and add it dropwise to the AlCl₃ slurry over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Acyl Chloride Addition: Add the freshly prepared 3,4-difluorophenylacetyl chloride (1.05 eq) to the addition funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to afford the pure para-product as a white to off-white solid.[18]

Data Summary: Parameter Influence on Yield & Selectivity
ParameterVariationExpected Outcome on YieldExpected Outcome on Para-SelectivityRationale
Temperature 0 °C → Room TempOptimalHighBalances reaction rate with minimizing side reactions. Favors sterically preferred product.
Reflux (40 °C in DCM)Potentially lowerLowerIncreased temperature can lead to side reactions and reduces selectivity between ortho and para isomers.
Catalyst Anhydrous AlCl₃ (1.1 eq)Good to ExcellentGoodStrong Lewis acid effectively generates the acylium ion.[10]
Hydrated AlCl₃No ReactionN/ACatalyst is deactivated by water.[3][4]
Anhydrous FeCl₃ (1.1 eq)GoodPotentially HigherMilder catalyst can be less prone to driving side reactions.[12]
Solvent DichloromethaneGoodGoodStandard non-polar solvent for Friedel-Crafts reactions.
NitrobenzeneGoodMay VaryPolar, aprotic solvent; can alter reactivity and selectivity profiles.
Atmosphere Inert (N₂ or Ar)OptimalOptimalPrevents moisture from deactivating the catalyst and acyl chloride.[6]
AirLow to NoneN/AMoisture in the air will rapidly quench the reaction.

Part 4: Visualizations

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main Friedel-Crafts Acylation cluster_workup Work-up & Purification Acid 3,4-Difluorophenyl- acetic Acid SOCl2 SOCl₂ / cat. DMF AcylChloride 3,4-Difluorophenyl- acetyl Chloride SOCl2->AcylChloride Reflux Reaction Reaction Mixture AcylChloride->Reaction Anisole Anisole Anisole->Reaction Catalyst Anhydrous AlCl₃ DCM, 0°C to RT Catalyst->Reaction Quench Quench (Ice / HCl) Reaction->Quench Extract Extraction (DCM) Quench->Extract Purify Recrystallization Extract->Purify Product Final Product Purify->Product

Caption: Overall workflow for the synthesis of the target deoxybenzoin.

Diagram 2: Regioselectivity Pathway

Regioselectivity Reactants Anisole + Acylium Ion (R-C=O)⁺ TS_para Para Transition State (Less Steric Hindrance) Reactants->TS_para Favored Pathway (Lower Temp) TS_ortho Ortho Transition State (More Steric Hindrance) Reactants->TS_ortho Disfavored Pathway Prod_para Para-Product (Major) [Target Molecule] TS_para->Prod_para Prod_ortho Ortho-Product (Minor) [Side Product] TS_ortho->Prod_ortho

Caption: Competing pathways for para- and ortho-acylation of anisole.

References

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a key deoxybenzoin intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies.

The two most prevalent synthetic routes to this class of molecules are the classical Friedel-Crafts acylation and the more modern palladium-catalyzed α-arylation of ketones. This guide is structured to address specific problems you might encounter with each method in a practical question-and-answer format.

Section 1: Friedel-Crafts Acylation Route: Troubleshooting Guide

This route typically involves the reaction of anisole (methoxybenzene) with 3,4-difluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). While direct, this pathway is prone to several distinct side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction produced the target molecule, but I have a significant isomeric impurity that is difficult to separate. What is this byproduct and how can I minimize it?

A1: The most common isomeric byproduct is 2-(3,4-Difluorophenyl)-1-(2-methoxyphenyl)ethanone . This arises because the methoxy group (-OCH₃) on the anisole ring is a strong ortho-, para- directing group for electrophilic aromatic substitution.[2] While the desired para-product is usually major due to reduced steric hindrance, the formation of the ortho-isomer is competitive.

Troubleshooting & Optimization:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase the selectivity for the thermodynamically favored para-product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Experimenting with solvents like nitromethane or carbon disulfide can sometimes alter selectivity, though they come with their own handling considerations.

  • Rate of Addition: Slow, dropwise addition of the acyl chloride to the anisole/catalyst mixture can help maintain a low concentration of the electrophile and improve selectivity.

Q2: After aqueous workup, my product analysis (NMR/MS) shows a significant amount of a hydroxylated byproduct, 4-Hydroxy-3'-methylbenzophenone. What is the cause?

A2: This indicates that demethylation of the methoxy group has occurred. The strong Lewis acid catalyst (AlCl₃) required for the acylation can also catalyze the cleavage of the methyl-oxygen ether bond.[2] This is particularly problematic under harsh conditions.

Causality & Prevention:

  • Catalyst Stoichiometry: More than one equivalent of AlCl₃ is required because it complexes with both the acyl chloride reactant and the ketone product.[3][4] However, using a large excess of the catalyst dramatically increases the risk of demethylation. Use the minimum amount necessary for full conversion (typically 1.1 to 1.3 equivalents).

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures significantly promote ether cleavage.[2] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Alternative Catalysts: While AlCl₃ is common, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are less aggressive and may reduce the extent of demethylation, although they may require higher temperatures or longer reaction times.

Q3: My reaction is extremely sluggish or fails to proceed entirely. What are the likely culprits?

A3: Low or no conversion in a Friedel-Crafts reaction typically points to an issue with the catalyst's activity or the purity of the reagents.

Troubleshooting Checklist:

  • Catalyst Inactivation: Anhydrous aluminum chloride is extremely hygroscopic.[2] Ensure it is fresh, has been stored in a desiccator, and is handled quickly under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.

  • Reagent Purity: The 3,4-difluorophenylacetyl chloride must be free of the corresponding carboxylic acid (3,4-difluorophenylacetic acid), as the acid will react with and neutralize the Lewis acid catalyst. If prepared in-house, ensure complete conversion from the acid and removal of any chlorinating agent (e.g., thionyl chloride) before use.

  • Insufficient Catalyst: As mentioned, the ketone product forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction.[3] You must use at least a stoichiometric amount of the catalyst relative to the acyl chloride.

Q4: Is polyacylation a concern in this synthesis?

A4: No, polyacylation is highly unlikely in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[2] This self-limiting feature is a significant advantage of Friedel-Crafts acylation over its alkylation counterpart, which is notorious for polyalkylation issues.[4][5]

Workflow & Side Reaction Diagram: Friedel-Crafts Acylation

cluster_main Friedel-Crafts Acylation Pathway cluster_side Common Side Reactions reagents Anisole + 3,4-Difluorophenylacetyl Chloride + AlCl₃ activation Formation of Acylium Ion [R-C=O]⁺ reagents->activation Catalyst Activation attack Electrophilic Attack on Anisole Ring activation->attack product Desired Product: 1-(4-methoxyphenyl) Isomer attack->product Para Attack (Major Pathway) ortho_attack Ortho Attack (Steric Hindrance) attack->ortho_attack Minor Pathway demethylation Demethylation (Excess AlCl₃ / Heat) product->demethylation Post-Acylation Cleavage ortho_product Isomeric Impurity: 1-(2-methoxyphenyl) Isomer ortho_attack->ortho_product demethyl_product Hydroxylated Byproduct: 1-(4-hydroxyphenyl) Isomer demethylation->demethyl_product

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation route.

Section 2: Palladium-Catalyzed α-Arylation Route: Troubleshooting Guide

This modern approach involves coupling the enolate of 4-methoxyacetophenone with a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene) or triflate, using a palladium catalyst with a specialized ligand.[6][7]

Frequently Asked Questions (FAQs)

Q1: My reaction suffers from low conversion, and I recover most of my starting materials. What are the most common causes of catalyst failure?

A1: Low conversion in Pd-catalyzed cross-coupling often points to issues with catalyst activity, which can be compromised in several ways.

Troubleshooting & Optimization:

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Ligand Choice & Stability: The choice of phosphine ligand is critical. Sterically hindered, electron-rich alkylphosphine ligands are often essential for high efficiency.[6] However, some ligands, particularly certain biaryl phosphines, can undergo P-C bond cleavage at elevated temperatures, leading to catalyst decomposition.[8][9] If you suspect catalyst death, consider a more robust ligand or lower reaction temperatures.

  • Impure Aryl Halide: The 3,4-difluorophenyl halide must be pure. Certain impurities can act as catalyst poisons.

Q2: My reaction is messy, with several high-molecular-weight byproducts observed by LC-MS. What side reaction is likely occurring?

A2: This pattern strongly suggests base-mediated self-condensation of the starting ketone, 4-methoxyacetophenone. The strong bases used to generate the ketone enolate (e.g., NaOtBu, LHMDS) can also catalyze an aldol condensation reaction between two molecules of the starting ketone.

Causality & Prevention:

  • Base & Temperature: Use the weakest base that effectively promotes the reaction. K₃PO₄ is a milder alternative for some systems.[10] Additionally, maintain the lowest possible reaction temperature that allows for efficient coupling.

  • Order of Addition: The order in which reagents are mixed is crucial. Consider adding the aryl halide and catalyst before the base to ensure that any enolate that forms can be trapped in the desired cross-coupling reaction rather than reacting with another ketone molecule.

  • Pre-formation of Enolate: In some cases, pre-forming the enolate at low temperatures before adding the catalyst and aryl halide can provide better control, though this requires careful stoichiometric control of the base.

Q3: I'm concerned about diarylation. How can I ensure selective monoarylation?

A3: Diarylation, where a second 3,4-difluorophenyl group is added to the product, is a potential issue because the product deoxybenzoin still has an enolizable α-proton.

Troubleshooting & Optimization:

  • Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the ketone relative to the aryl halide can help ensure the aryl halide is consumed before significant diarylation occurs.

  • Base Equivalents: Using at least two equivalents of base can sometimes promote selective monoarylation. The logic is that the base will deprotonate both the starting ketone and the more acidic monoarylated product, keeping both in their enolate forms and preventing the product enolate from reacting further.[6]

  • Steric Hindrance: The steric bulk of the initial product often disfavors a second arylation at the same α-carbon, making monoarylation the kinetically preferred outcome.[6]

Workflow Diagram: α-Arylation Catalytic Cycle & Pitfalls

cluster_cycle Pd-Catalyzed α-Arylation Cycle cluster_pitfalls Potential Pitfalls pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)(L)₂-X ox_add->pd_complex enolate_coord Enolate Coordination pd_complex->enolate_coord Ketone Enolate catalyst_death Catalyst Decomposition (e.g., P-C Cleavage) pd_complex->catalyst_death Heat reductive_elim Reductive Elimination enolate_coord->reductive_elim product α-Aryl Ketone (Desired Product) reductive_elim->product product->pd0 Regenerates Catalyst aldol Aldol Condensation (Base-Induced) start_ketone 4-Methoxy- acetophenone start_ketone->aldol Strong Base

Caption: The catalytic cycle for α-arylation and key competing side reactions.

Section 3: General Purification and Analysis

Q1: What is the most effective method for separating the desired para-isomer from the ortho-isomer generated in the Friedel-Crafts reaction?

A1: The separation of ortho and para isomers, which often have very similar polarities, is a common purification challenge.

  • Column Chromatography: This is the most reliable method. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) on silica gel is typically effective. The less polar para-isomer will usually elute first.

  • Recrystallization: If the isomeric impurity is present in a small enough quantity and the desired product is a stable solid, recrystallization can be highly effective. A mixed solvent system, such as ethanol/water or toluene/hexanes, often provides the best results.

Q2: What are the key analytical signatures to confirm my product and identify the common impurities?

A2: A combination of NMR spectroscopy and Mass Spectrometry is essential.

Compound¹H NMR Signature (Aromatic Region)Mass Spec (m/z)Key Differentiator
Desired Product (para)Two distinct doublets for the A₂B₂ system of the 4-methoxyphenyl ring.Expected M⁺Symmetrical pattern for the methoxyphenyl protons.
Ortho-Isomer More complex multiplet pattern for the ABCD system of the 2-methoxyphenyl ring.Same as desired productAsymmetrical, complex pattern for the methoxyphenyl protons.
Demethylated Product Broad singlet for the phenolic -OH proton (exchangeable with D₂O). A₂B₂ system still present.M-14 relative to desired productPresence of -OH peak in NMR and a mass difference of 14 Da (CH₂).

References

Technical Support Center: Stability of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solution-based experimental settings. Understanding and mitigating stability issues is critical for generating reproducible and reliable data.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Inconsistent results or a decrease in compound activity over time in aqueous buffers.

Possible Causes: Inconsistent experimental outcomes are a frequent indicator of compound instability.[1] For this compound, a ketone, degradation in aqueous media can be a significant issue. Key factors include:

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may be present in your buffer system.[2]

  • Adsorption: The compound may adsorb to plasticware, such as pipette tips and microplates, leading to a decrease in its effective concentration in the solution.[1]

  • pH-Dependent Degradation: The stability of the compound can be highly dependent on the pH of the solution.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Resolution:

  • Confirm Degradation with a Stability Study: To determine if your compound is degrading under your experimental conditions, perform a time-course study.[1]

    • Protocol: Prepare a solution of your compound in the exact experimental buffer and incubate it at the experimental temperature. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a suitable analytical method like HPLC-UV to quantify the remaining parent compound.[1]

  • Optimize Buffer Conditions:

    • pH Screening: If degradation is confirmed, investigate the effect of pH. Prepare your solution in a range of buffers with different pH values (e.g., pH 5, 7.4, 9) and repeat the stability study. This will help identify the optimal pH range for your compound's stability.

    • Buffer Choice: Ensure your chosen buffer is compatible with your downstream assays and does not catalyze the degradation.

  • Mitigate Adsorption:

    • Material Selection: Switch to low-protein-binding plasticware or use glass or polypropylene vials and plates where possible.

    • Pre-treatment: Consider pre-treating the plasticware with a solution of a blocking agent, like bovine serum albumin (BSA), if compatible with your experiment.

  • Prepare Fresh Solutions: As a general best practice, always prepare fresh working solutions from a frozen stock immediately before use to minimize the opportunity for degradation.[3]

Issue 2: Unexpected peaks appearing in chromatograms during analysis.

Possible Causes: The appearance of new peaks in your analytical run (e.g., by HPLC or LC-MS) is a strong indication of compound degradation or the presence of impurities. Potential degradation pathways for this compound include:

  • Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidation.[4][5] While ketones are generally resistant to oxidation, harsh conditions can lead to cleavage of the C-C bond adjacent to the carbonyl group.[6]

  • Photodegradation: Compounds with aromatic rings and carbonyl groups can be sensitive to light, particularly UV radiation, leading to photochemical reactions.[3][7] The presence of fluorine atoms can also influence photostability.[8]

  • Reaction with Solvents: Certain solvents, especially under elevated temperatures or in the presence of catalysts, could potentially react with the ketone.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected chromatographic peaks.

Step-by-Step Resolution:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies.[9][10] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

    • Protocol: Prepare separate solutions of the compound and expose them to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., UV lamp) stress.[10][11] Analyze the stressed samples by LC-MS to characterize the degradation products.

  • Protect from Light:

    • Storage: Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3]

    • Handling: Minimize exposure to ambient light during experimental procedures.

  • Prevent Oxidation:

    • Solvent Preparation: Use high-purity, degassed solvents for preparing solutions.

    • Inert Atmosphere: If the compound is highly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Ensure the chosen solvent is inert and does not promote degradation. For long-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred for stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

A1: For long-term stability, stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO, at a high concentration.[3] These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][12]

Storage ConditionRecommendationRationale
Solvent Anhydrous DMSO or DMFMinimizes hydrolysis and is suitable for most cell-based assays at low final concentrations.
Temperature -20°C or -80°CSlows down chemical degradation processes.[12]
Aliquoting Small, single-use volumesAvoids degradation caused by repeated freeze-thaw cycles.[3]
Light Exposure Store in amber vials or wrapped in foilPrevents potential photodegradation.[3]

Q2: I am observing low solubility of the compound in my aqueous experimental buffer. Could this be related to stability?

A2: While solubility and stability are distinct properties, they can be interconnected. If a compound precipitates out of solution, its effective concentration decreases, which can be mistaken for degradation.

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound into the aqueous buffer is low (typically ≤ 0.1%) and consistent across all experiments.[3]

  • Solubility Assessment: Determine the kinetic solubility of your compound in the experimental buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry.

  • Use of Surfactants or Co-solvents: If solubility is a limiting factor, consider the use of a small percentage of a biocompatible surfactant (e.g., Tween-80) or a co-solvent, but first, verify their compatibility with your experimental system.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[11] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Key Steps for Method Development:

  • Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Forced Degradation: As described in Troubleshooting Issue 2, perform forced degradation studies to generate potential degradation products.[10][13]

  • Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions (e.g., gradient, flow rate, temperature) to achieve baseline separation between the parent compound and all degradation products.[11]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the peak for the parent compound is not co-eluting with any degradants.[11]

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol for Assessing Solution Stability via HPLC-UV

This protocol provides a general framework for evaluating the stability of this compound in a specific solution over time.

Materials:

  • This compound

  • HPLC-grade DMSO

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a C18 column

  • Low-binding microcentrifuge tubes or glass vials

Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution. The 0-hour time point serves as the initial concentration reference.

  • Sample Quenching & Storage: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a standard volume of each time-point sample.

    • Monitor the elution of the parent compound at its wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

References

Technical Support Center: Scaling Production of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to larger-scale production.

Section 1: Synthesis Strategy & Scale-Up Considerations

The synthesis of α-aryl ketones like this compound is a cornerstone in the preparation of various pharmaceutical intermediates. While several synthetic routes exist, their feasibility for large-scale production varies significantly. The two most common approaches are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

The choice of synthesis route is the most critical decision in a scale-up campaign. While modern palladium-catalyzed methods may offer high yields on a lab scale, the Friedel-Crafts acylation route is often preferred in industrial settings due to its use of less expensive reagents and avoidance of costly, and potentially contaminating, transition metals.[1][2] This guide will focus primarily on the challenges associated with the Friedel-Crafts acylation pathway.

Table 1: Comparison of Primary Synthesis Routes for Scale-Up

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Materials Anisole, 3,4-Difluorophenylacetyl chloride, Aluminum chloride (AlCl₃)Anisole derivative (e.g., 4-methoxyphenylboronic acid), 3,4-Difluorophenylacetyl chloride (or related halide)
Key Reagents Stoichiometric AlCl₃ (Lewis acid)Catalytic Palladium (e.g., Pd(PPh₃)₄), Ligands, Base (e.g., K₂CO₃)[3]
Advantages - Lower raw material cost- Well-established, robust reaction- Avoids transition metal contamination- High yields and selectivity under optimized conditions- Milder reaction conditions often possible
Scale-Up Challenges - Highly exothermic reaction requiring careful thermal management- Stoichiometric use of AlCl₃ leads to large volumes of acidic waste- Difficult workup; high potential for emulsion formation[4]- Potential for side reactions (e.g., demethylation)- High cost and sensitivity of palladium catalysts and ligands- Potential for catalyst deactivation- Strict requirements for removing residual palladium from the final product- Optimization of catalyst, ligand, and base can be complex[5]

Section 2: Troubleshooting Guide & FAQs for Friedel-Crafts Acylation

This section addresses common problems encountered during the scale-up of the Friedel-Crafts acylation for producing this compound.

dot

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Was reaction complete by IPC (TLC/HPLC)? Start->CheckReaction No No CheckReaction->No No Yes Yes CheckReaction->Yes Yes CheckAlCl3 Check AlCl₃ Quality & Stoichiometry (>2.2 eq?) No->CheckAlCl3 CheckTemp Review Temperature Control (Too low?) No->CheckTemp CheckWorkup Did a severe emulsion form? Yes->CheckWorkup YesWorkup Yes CheckWorkup->YesWorkup Yes NoWorkup No CheckWorkup->NoWorkup No ImproveQuench Implement Reverse Quench Use Celite Filtration YesWorkup->ImproveQuench CheckPurity Is crude product purity low? NoWorkup->CheckPurity YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No ImproveThermal Improve Thermal Control (Slower Addition, Better Cooling) YesPurity->ImproveThermal CheckCrystallization Review Recrystallization Protocol (Solvent choice, losses in mother liquor) NoPurity->CheckCrystallization

References

Technical Support Center: Purification of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key ketone intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our recommendations in fundamental chemical principles and established laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route used. The most common methods are Friedel-Crafts acylation and Grignard-based synthesis.[1]

  • From Friedel-Crafts Acylation: This route typically involves reacting 3,4-difluorophenylacetyl chloride with anisole in the presence of a Lewis acid like AlCl₃.[2][3]

    • Unreacted Starting Materials: Residual anisole and 3,4-difluorophenylacetic acid (from hydrolysis of the acid chloride).

    • Positional Isomers: Acylation of anisole can occur at the ortho position instead of the desired para position, leading to the formation of 2-(3,4-Difluorophenyl)-1-(2-methoxyphenyl)ethanone.

    • Polyacylation Products: Although the ketone product is deactivating, forcing conditions can sometimes lead to the addition of a second acyl group to the aromatic ring.[3]

    • Lewis Acid Complexes: The ketone product can form a complex with the AlCl₃ catalyst, which requires careful quenching during the workup to liberate the desired product.[3]

  • From Grignard-Based Synthesis: This route may involve reacting a 4-methoxyphenylmagnesium halide with 3,4-difluorophenylacetonitrile or a related derivative.[4][5][6]

    • Unreacted Starting Materials: Residual nitrile or other electrophilic starting material.

    • Grignard Reagent Byproducts: Hydrolyzed Grignard reagent (anisole) and homocoupling products (4,4'-dimethoxybiphenyl).

    • Over-addition Products: If an ester is used as the electrophile instead of a nitrile, the initially formed ketone can be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol impurity.[4][7][8]

Q2: What is the most effective primary purification strategy for this compound?

A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification method. It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.[9] If the crude material is an oil or contains significant amounts of similarly soluble impurities, flash column chromatography is the preferred method for achieving high purity.[10][11][12]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive methods. The absence of signals corresponding to expected impurities and correct integration ratios in the ¹H spectrum are key indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by area under the curve).

Troubleshooting and Experimental Guides

This section provides solutions to specific problems you may encounter during the purification process, supplemented by detailed experimental protocols.

Recrystallization Issues

Problem: My compound is "oiling out" instead of forming crystals.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the solvent is too high or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Problem: My recovery from recrystallization is very low.

Causality: This usually indicates one of two issues: either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

Solutions:

  • Minimize Solvent: During the initial dissolution, add the hot solvent in small portions until the compound just dissolves. Using the absolute minimum amount of solvent is crucial for maximizing recovery.[13]

  • Evaporate Excess Solvent: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and re-attempt the cooling process.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which it is less soluble, or use a binary solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate) and then slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop of the good solvent to clarify and allow to cool.[14]

  • Maximize Cooling: Ensure the flask is thoroughly cooled in an ice-water bath for at least 30 minutes after reaching room temperature to maximize precipitation before filtration.

Experimental Protocol 1: Recrystallization of this compound

This protocol provides two effective solvent systems. Always perform a small-scale test first to determine the best solvent for your specific batch of crude material.

A) Single Solvent System (Methanol or Ethanol)

  • Place the crude ketone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the chosen alcohol (e.g., methanol or ethanol, start with 15-20 mL) to the flask.

  • Heat the mixture on a hotplate with stirring. Add more solvent in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point.[13] A patent for a structurally similar compound specifies recrystallization from methanol, suggesting this is a highly effective choice.[15]

  • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • After the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the pure product.

B) Binary Solvent System (Ethyl Acetate/Hexanes)

  • Dissolve the crude ketone in the minimum required amount of hot ethyl acetate, following the procedure above.

  • While the solution is still hot, add hexanes dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and produce a clear, saturated solution.

  • Remove from heat and allow to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash (with a cold ethyl acetate/hexanes mixture), and dry the crystals as described previously.

Solvent SystemAdvantagesDisadvantages
Methanol/Ethanol Good for moderately polar ketones; effective at removing non-polar impurities.May not effectively remove very polar impurities.
Ethyl Acetate/Hexanes Highly tunable; excellent for separating impurities with slightly different polarities.Requires careful addition of the anti-solvent to avoid oiling out.
Methanol/Water Inexpensive and effective; often used for compounds with some water solubility or polar functional groups.[16]Can be difficult to remove all water during drying.
Column Chromatography Issues

Problem: How do I select the right eluent (solvent system) for column chromatography?

Causality: The separation on a silica gel column depends on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase (eluent).[11][12] The ideal eluent should move the target compound to a Retention Factor (Rf) of 0.25-0.35 on a TLC plate.

Solution: Systematic TLC Analysis

  • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Start with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Spot your crude material on TLC plates and develop them in the different solvent systems.

  • The system that gives your product an Rf value between 0.25 and 0.35, with good separation from all impurity spots, is the ideal eluent for your column.

Problem: My compound is degrading on the silica gel column.

Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups.[17] This acidity can cause degradation of acid-sensitive compounds. While the target ketone is relatively stable, certain impurities or side-products might not be.

Solutions:

  • Use Neutralized Silica: Before packing the column, prepare a slurry of the silica gel in the eluent containing ~1% triethylamine (or another volatile base). This will neutralize the acidic sites.

  • Switch to a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[10]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Experimental Protocol 2: Flash Column Chromatography
  • Select Eluent: Using TLC, determine the optimal eluent system (e.g., 90:10 Hexanes:Ethyl Acetate) that provides an Rf of ~0.3 for the product.

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) using the selected eluent. A typical ratio is 50-100 g of silica per 1 g of crude material.

  • Load the Sample:

    • Dissolve the crude ketone in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel (~2-3 times the mass of your crude product).

    • Add the solution of your crude product to the silica and concentrate it on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Run the Column:

    • Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas).

    • Collect fractions in test tubes or vials. The less polar impurities will elute first, followed by the desired product.[12]

  • Analyze Fractions:

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Process and Logic Diagrams

PurificationWorkflow Crude Crude Product (from synthesis workup) TLC_Analysis Purity Check by TLC Crude->TLC_Analysis Is_Solid Is the crude a solid? TLC_Analysis->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Flash Column Chromatography Is_Solid->Chromatography No Final_Analysis Final Purity Analysis (NMR, MP, HPLC) Recrystallize->Final_Analysis Chromatography->Final_Analysis Oily_Crude Crude is an oil or highly impure solid Solid_Crude Crude is a solid Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

TroubleshootingRecrystallization

References

Technical Support Center: 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, providing expert insights, troubleshooting solutions, and detailed protocols to ensure successful and reproducible outcomes.

The target molecule is a deoxybenzoin derivative, a key structural motif in many pharmacologically active compounds. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of anisole with 3,4-difluorophenylacetyl chloride. While conceptually straightforward, this electrophilic aromatic substitution reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This document serves as a comprehensive resource to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the reaction's mechanism, key reagents, and safety.

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis proceeds via a classic Friedel-Crafts acylation.[1][2] This is an electrophilic aromatic substitution (EAS) reaction. The mechanism involves three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3,4-difluorophenylacetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[1]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy (-OCH₃) group on anisole is a strong activating, ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (C2) and para (C4) to itself.[3][4] Due to sterics, the para-substituted product, this compound, is typically the major product.[5] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Restoration of Aromaticity: A weak base (like the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the final ketone product.[1] The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the product ketone.[2][6]

Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required?

Unlike many catalytic reactions, Friedel-Crafts acylation often requires more than one equivalent of the Lewis acid catalyst (e.g., AlCl₃).[2][6] This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃.[2][5] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, enough catalyst must be added to activate the acyl chloride and to account for the amount that will be sequestered by the product.

Q3: What are the critical safety precautions for this reaction?

  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents and reagents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[5][7]

  • Corrosive Reagents: Acyl chlorides and Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction, particularly the addition of AlCl₃ and the quenching step, can be highly exothermic.[8][9] Maintain cooling with an ice bath during additions and perform the quench slowly and carefully by pouring the reaction mixture onto crushed ice and acid.[7][8]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem → Potential Cause → Solution" format.

Problem 1: Low or No Product Yield
Potential Cause Scientific Explanation Recommended Solution & Optimization Strategy
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze and deactivate it, preventing the formation of the necessary acylium ion electrophile.[5]Action: Use a fresh, unopened bottle of anhydrous AlCl₃ or purify the existing stock. Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere. Use anhydrous grade solvents.
Insufficient Catalyst As the product ketone complexes with the Lewis acid, using only a catalytic amount will result in the reaction stalling once a small amount of product is formed.[2][5]Action: Increase the stoichiometry of AlCl₃. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent (typically the acyl chloride).[2][7] An optimization screen may be necessary to find the ideal loading.
Sub-optimal Temperature The reaction may have a significant activation energy barrier. Room temperature might be insufficient for the reaction to proceed at a reasonable rate. Conversely, excessive heat can cause decomposition of reactants or products, leading to tar formation.[5][7]Action: If the reaction is sluggish at 0°C to room temperature, consider gradually increasing the temperature to 40-50°C (refluxing in a solvent like dichloromethane). Monitor for byproduct formation by TLC.
Poor Reagent Quality Impurities in the anisole or 3,4-difluorophenylacetyl chloride can interfere with the reaction. The acyl chloride can also hydrolyze over time to the corresponding carboxylic acid, which is unreactive under these conditions.Action: Use freshly distilled anisole. Verify the purity of the acyl chloride by ¹H NMR or IR spectroscopy. If it has degraded, it may need to be re-synthesized or purified.
Problem 2: Incomplete Reaction (Significant Starting Material Remains)
Potential Cause Scientific Explanation Recommended Solution & Optimization Strategy
Insufficient Reaction Time The reaction kinetics may be slow under the chosen conditions.Action: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
Poor Mixing In heterogeneous mixtures (e.g., solid AlCl₃ in solvent), inefficient stirring can lead to localized "dead spots" where reagents do not come into contact.Action: Use a mechanical stirrer for larger-scale reactions to ensure vigorous and efficient mixing of the suspension.
Premature Quenching Adding the quenching solution (ice/water/acid) before the reaction has reached completion will halt it permanently.Action: Always confirm reaction completion via TLC/HPLC before proceeding to the workup step.
Problem 3: Formation of Multiple Byproducts/Impurities
Potential Cause Scientific Explanation Recommended Solution & Optimization Strategy
Ortho-Isomer Formation The methoxy group is an ortho, para-director. While the para-product is sterically favored, some amount of the ortho-acylated isomer can form, complicating purification.[4][10]Action: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored para-product. The choice of solvent can also influence the ortho/para ratio; less polar solvents may favor the para isomer.[7] Purification via column chromatography or recrystallization will be necessary.
Demethylation of Anisole Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether in anisole, especially at higher temperatures, to form phenol.[11] Phenol is also an activated aromatic ring but will lead to different, undesired products.Action: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 0°C to RT). Consider using a milder Lewis acid catalyst such as FeCl₃ or ZnCl₂ if demethylation is a persistent issue.[3][11]
Tar Formation This is a sign of decomposition or polymerization side reactions, often caused by excessively high temperatures or prolonged reaction times.[7]Action: Strictly control the reaction temperature. Ensure the initial addition of reagents is done at 0°C to manage the initial exotherm. Reduce the overall reaction time if possible.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a robust starting point for the synthesis of this compound.

1. Preparation:

  • Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reagent Charging:

  • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the resulting suspension to 0°C using an ice-water bath.

3. Acyl Chloride Addition:

  • In the dropping funnel, prepare a solution of 3,4-difluorophenylacetyl chloride (1.0 eq.) in anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.[8]

4. Anisole Addition:

  • After the acyl chloride addition is complete, prepare a solution of anhydrous anisole (1.1 eq.) in anhydrous DCM in the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

5. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the anisole spot has been consumed (typically 2-4 hours).

6. Workup and Quenching:

  • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.[7][8]

  • Transfer the quenched mixture to a separatory funnel.

7. Extraction and Purification:

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice with fresh DCM.

  • Combine all organic layers and wash sequentially with 5% NaOH solution, water, and finally brine.[3][7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water) or by silica gel column chromatography.[12]

Table 1: Influence of Lewis Acid on Reaction Yield

The choice of Lewis acid is a critical parameter. The following table provides a general comparison based on typical outcomes in Friedel-Crafts acylations.

Lewis AcidRelative ReactivityTypical StoichiometryPotential Issues
AlCl₃ High1.1 - 2.0 eq.Strong exotherm, potential for demethylation/side reactions.[11]
FeCl₃ Moderate1.1 - 2.0 eq.Generally milder, may require slightly higher temperatures or longer times.[3]
ZnCl₂ Low-Moderate>1.0 eq.Milder, less likely to cause side reactions, but may result in lower yields.[11]
Zeolites VariableCatalytic"Green" alternative, shape-selective, but requires high temperatures.[13]

Visual Guides & Workflows

Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Anisole Anisole Ring Sigma Arenium Ion (Sigma Complex) Anisole->Sigma + R-C≡O⁺ Product Product Ketone (Complexed with AlCl₃) Sigma->Product - H⁺ (via AlCl₄⁻) G Start Problem: Low Product Yield CheckCatalyst Is the Lewis Acid active and anhydrous? Start->CheckCatalyst CheckStoich Is Catalyst Stoichiometry sufficient (>1.1 eq.)? CheckCatalyst->CheckStoich Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃. Ensure dry glassware/solvents. CheckCatalyst->Sol_Catalyst No CheckTemp Is the reaction temperature optimized? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Increase AlCl₃ loading to 1.2-1.5 equivalents. CheckStoich->Sol_Stoich No CheckPurity Are reagents pure? CheckTemp->CheckPurity Yes Sol_Temp Solution: Screen temperatures (e.g., 0°C, RT, 40°C). CheckTemp->Sol_Temp No Sol_Purity Solution: Purify starting materials (distill anisole, check acyl chloride). CheckPurity->Sol_Purity No

References

Technical Support Center: Solubility Enhancement for 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone (CAS No. 221179-71-1). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound in experimental settings. This guide provides in-depth, practical solutions and troubleshooting workflows based on established physicochemical principles.

Part 1: Understanding the Solubility Challenge

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The molecular structure of this compound dictates its hydrophobic nature. Key structural features contributing to its poor water solubility include:

  • Aromatic Rings: The presence of two phenyl rings creates a large, non-polar surface area.

  • Fluorine Substituents: While fluorine is highly electronegative, the difluorophenyl group contributes significantly to the molecule's lipophilicity (hydrophobicity).

  • Ketone and Ether Groups: The ketone and methoxy-ether functional groups offer some polarity and sites for hydrogen bonding, but they are insufficient to overcome the hydrophobicity of the overall carbon skeleton.

Compounds with high lipophilicity and strong intermolecular forces within their crystal lattice structure present significant solubilization challenges. Overcoming these requires strategies that can disrupt these forces and improve the interaction between the solute and the solvent.

Part 2: Troubleshooting and Experimental Solutions

This section is structured to guide you through a logical progression of solubility enhancement techniques, from simple solvent adjustments to more complex formulation strategies.

start Poor Solubility Observed solvent_screen Initial Approach: Solvent Screening & Cosolvency start->solvent_screen Start Here ph_adjust Is the compound ionizable? (Weak acid/base properties) If Yes, try pH Adjustment solvent_screen->ph_adjust If simple solvents fail... surfactant Is a multi-component system acceptable? If Yes, try Surfactant-Mediated Micellar Solubilization ph_adjust->surfactant If pH effect is insufficient... cyclodextrin Need for high stability & bioavailability? If Yes, consider Cyclodextrin Complexation surfactant->cyclodextrin For more advanced formulations... advanced Advanced Techniques: Solid Dispersions, Nanomilling cyclodextrin->advanced

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q2: I'm starting my experiment. What is the most straightforward method to try and dissolve this compound?

A2: The most direct approach is the use of cosolvents .[1][2] A cosolvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like yours.[1][3] This technique is effective because the cosolvent disrupts the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar molecules.[]

Protocol 1: Screening for an Effective Cosolvent System
  • Selection of Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[]

  • Preparation of Stock Solutions: Prepare several binary solvent systems by mixing your chosen cosolvent with your primary aqueous buffer (e.g., water, PBS) at various ratios (v/v), such as 10%, 20%, 30%, and 50%.

  • Solubility Determination:

    • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each cosolvent mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Compare the solubility values across the different cosolvent systems to identify the most effective one for your needs.

Cosolvent Typical Starting Concentration (v/v) Key Characteristics & Considerations
Ethanol 10-40%Excellent solubilizing power for many organics; can cause protein precipitation at high concentrations.[2]
Propylene Glycol (PG) 10-50%Less volatile than ethanol; often used in parenteral formulations.[2]
PEG 400 10-60%Good solubilizer with low toxicity; can form hydrogen bonds with drug molecules.[5]
DMSO 1-10%Very strong solubilizing power; use with caution as it can enhance skin permeability and may have cellular effects.

Pro-Tip: While a higher percentage of cosolvent often increases solubility, it can also introduce challenges like toxicity in biological assays or precipitation upon dilution into a fully aqueous environment. Always test the tolerance of your experimental system to the chosen cosolvent concentration.

Q3: My compound is for a cell-based assay, and high concentrations of organic solvents are toxic. Is there an alternative?

A3: Yes. If organic cosolvents are a concern, using surfactants to create a micellar solution is an excellent alternative. Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[6] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the aqueous solvent, effectively creating a stable, nano-sized drug carrier in solution.[6][7]

cluster_cd Cyclodextrin Complexation cd Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex drug Drug Molecule (Guest) drug->cd Forms complex caption Host-guest complexation of a drug with cyclodextrin.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a ketone derivative of interest in medicinal chemistry and materials science. We will explore the nuances of its proton NMR spectrum, explain the rationale behind spectral assignments, and compare the utility of ¹H NMR with other essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust methods for structural elucidation and purity assessment.

The Imperative for Unambiguous Characterization

The precise structural confirmation of any synthesized compound is a cornerstone of scientific research, particularly in drug development where structure-activity relationships are paramount. For this compound, its biological activity and physical properties are directly dictated by the specific arrangement of its atoms. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for this purpose, offering unparalleled detail about the molecular structure in solution.[1][2] It allows us to map the proton environments within the molecule, confirming connectivity and stereochemistry.[1] This guide will dissect the ¹H NMR spectrum of the title compound and contextualize its data by comparison with other spectroscopic methods.

Deep Dive: ¹H NMR Spectral Analysis

The power of ¹H NMR lies in its ability to resolve chemically distinct protons within a molecule based on their local electronic environment.[2][3] The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of structural information.[1]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-a (Ar-H, ortho to C=O)~8.00Doublet (d)2HThe strong electron-withdrawing effect of the adjacent carbonyl group significantly deshields these protons, shifting them far downfield.[4][5][6]
H-b (Ar-H, ortho to -OCH₃)~6.95Doublet (d)2HThe methoxy group is electron-donating through resonance, shielding these protons and causing an upfield shift relative to unsubstituted benzene.
H-c, H-d, H-e (Difluorophenyl)~7.05 - 7.25Multiplet (m)3HThese protons are influenced by the electron-withdrawing inductive effects of the two fluorine atoms and exhibit complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
H-f (-CH₂-, Methylene)~4.25Singlet (s)2HPositioned between two electron-withdrawing groups (the carbonyl and the difluorophenyl ring), these α-protons are deshielded and appear as a singlet as there are no adjacent protons.[4]
H-g (-OCH₃, Methoxy)~3.88Singlet (s)3HProtons of the methoxy group are in a distinct chemical environment and appear as a sharp singlet.

Note: Predicted values are based on established principles of NMR spectroscopy and data from structurally similar compounds.[6][7][8] The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Comparative Analysis: A Multi-Technique Approach

While ¹H NMR is exceptionally powerful, a comprehensive characterization relies on integrating data from multiple analytical techniques.[9][10][11] Each method provides a unique piece of the structural puzzle.

TechniqueInformation Provided for the Target MoleculeAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity (via coupling), and relative number of protons.High resolution, quantitative, provides definitive structural information.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbon atoms, chemical environment of carbons (e.g., C=O, C-F, aromatic C-H vs. C-O).Complements ¹H NMR, confirms carbon backbone, useful for identifying quaternary carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight (confirms molecular formula), fragmentation pattern aiding in structural confirmation.Extremely high sensitivity, provides exact mass, good for verifying identity.[12]Does not provide detailed connectivity information like NMR, isomers can be difficult to distinguish.[11]
Infrared (IR) Spectroscopy Presence of key functional groups (C=O stretch at ~1685 cm⁻¹, C-O stretch, C-F stretch, aromatic C-H).Fast, simple, excellent for identifying functional groups.[9][10]Provides limited information on the overall molecular skeleton and connectivity.[12]

This multi-spectroscopic approach ensures a self-validating system where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the standardized procedure for obtaining a publication-quality ¹H NMR spectrum.

Materials:

  • Sample of this compound (~5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of TMS (typically from a prepared solvent stock containing 0.03% v/v TMS). TMS serves as the reference point for the chemical shift scale (δ = 0.00 ppm).[3]

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans). Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay, FID) to generate the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

Workflow for Structural Elucidation

The logical process from sample to confirmed structure involves several key stages, as illustrated in the workflow diagram below.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Confirmation A Sample Dissolution (CDCl3 + TMS) B NMR Data Acquisition (Lock, Shim, Acquire) A->B Transfer to NMR Tube C Fourier Transform (FID -> Spectrum) B->C D Phase & Baseline Correction C->D E Calibration & Integration D->E F Chemical Shift Analysis E->F G Integration Analysis E->G H Multiplicity Analysis E->H I Final Structural Confirmation F->I G->I H->I

Caption: Workflow for ¹H NMR-based structural confirmation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a diaryl ethanone derivative of interest in pharmaceutical and materials science research. We will explore the expected fragmentation patterns under both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offering researchers and drug development professionals a practical framework for method selection and data interpretation.

Introduction: The Analytical Challenge

This compound possesses a unique structure with two aromatic rings bearing distinct substituents – a difluoro group on one and a methoxy group on the other, bridged by a keto-ethyl chain. This arrangement presents a compelling case for mass spectrometric analysis to confirm its identity, assess its purity, and study its metabolic fate. The choice of ionization technique is paramount, as it dictates the extent of fragmentation and the type of structural information that can be gleaned.

Comparing Ionization Techniques: GC-MS (EI) vs. LC-MS (ESI)

The two most prevalent approaches for analyzing a molecule of this nature are GC-MS with Electron Ionization (EI) and LC-MS with Electrospray Ionization (ESI). EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This creates a detailed fragmentation "fingerprint" that is invaluable for structural elucidation and library matching.[1][2] In contrast, ESI is a "soft" ionization method that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination.[3] Tandem mass spectrometry (MS/MS) is then often employed to induce and analyze fragmentation of the selected precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS represents a robust analytical choice. The high-energy electron beam in EI will not only ionize the molecule but also induce characteristic bond cleavages.

Experimental Protocol: GC-MS (EI) Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4][5]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Expected Fragmentation Pattern (EI):

The primary fragmentation mechanism for ketones under EI is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7] This leads to the formation of stable acylium ions.[1] For this compound (Molecular Weight: 262.25 g/mol ), we can predict the following key fragmentation pathways:

  • α-Cleavage (Pathway A): Cleavage between the carbonyl carbon and the methylene bridge will generate a stable 4-methoxybenzoyl cation.

  • α-Cleavage (Pathway B): Cleavage between the methylene bridge and the difluorophenyl ring will result in a less favorable primary carbocation, but the resulting acylium ion is also a possibility.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a methyl group from the methoxy moiety or the loss of CO from the acylium ion.

Hypothetical EI Mass Spectrum Data:

m/zProposed Fragment IonPathwayRelative Abundance
262[C₁₅H₁₂F₂O₂]⁺˙ (Molecular Ion)-Low
135[CH₃OC₆H₄CO]⁺α-Cleavage (A)High (likely base peak)
127[F₂C₆H₃CH₂]⁺α-Cleavage (B)Moderate
107[C₇H₇O]⁺Loss of CO from m/z 135Moderate
92[C₆H₄O]⁺Loss of CH₃ from m/z 107Low
77[C₆H₅]⁺Loss of CO from benzoyl ionLow

Diagram: Proposed EI Fragmentation Pathways

EI_Fragmentation M [M]⁺˙ m/z 262 F1 [4-methoxybenzoyl]⁺ m/z 135 M->F1 α-cleavage (A) F2 [3,4-difluorobenzyl]⁺ m/z 127 M->F2 α-cleavage (B) F3 [C₇H₇O]⁺ m/z 107 F1->F3 - CO F4 [C₆H₅]⁺ m/z 77 F3->F4 - CH₃

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is particularly advantageous for less volatile or thermally labile compounds. It is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[3] To obtain structural details, tandem MS (MS/MS) is necessary to induce fragmentation.

Experimental Protocol: LC-MS/MS (ESI) Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute with the initial mobile phase to a final concentration of 1 µg/mL.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent)

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 30 psi

  • Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • MS1 Scan: m/z 100-300

  • MS/MS: Product ion scan of m/z 263.1 ([M+H]⁺) with varying collision energies (e.g., 10-40 eV).

Expected Fragmentation Pattern (ESI-MS/MS):

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 263.1) is isolated and fragmented through collision-induced dissociation (CID). The fragmentation pathways are often similar to EI but can show different relative abundances.

  • Dominant Fragmentation: The most likely fragmentation will be the cleavage of the C-C bond between the carbonyl and the methylene group, leading to the formation of the highly stable 4-methoxybenzoyl cation.

  • Other Fragments: Loss of the 3,4-difluorophenyl moiety is also expected.

Hypothetical ESI-MS/MS Spectrum Data for precursor ion m/z 263.1:

m/zProposed Fragment IonPathwayRelative Abundance
135.04[CH₃OC₆H₄CO]⁺Cleavage of C-C bondHigh (likely base peak)
107.05[C₇H₇O]⁺Loss of CO from m/z 135.04Moderate
77.04[C₆H₅]⁺Loss of CO from benzoyl ionLow

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M [M+H]⁺ m/z 263.1 F1 [4-methoxybenzoyl]⁺ m/z 135.04 M->F1 CID F2 [C₇H₇O]⁺ m/z 107.05 F1->F2 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparison Summary and Recommendations

FeatureGC-MS (EI)LC-MS (ESI)
Ionization HardSoft
Molecular Ion Often weak or absentStrong [M+H]⁺
Fragmentation Extensive, reproducible fingerprintControlled via MS/MS
Primary Use Structural elucidation, library matchingMolecular weight confirmation, targeted quantification
Volatility Requirement HighLow
Thermal Stability RequiredNot critical

Workflow Diagram: Analytical Strategy

Workflow cluster_gcms GC-MS (EI) Analysis cluster_lcms LC-MS (ESI) Analysis gcms_sample Sample Prep (Volatile Solvent) gcms_analysis GC-MS Injection gcms_sample->gcms_analysis gcms_data EI Mass Spectrum gcms_analysis->gcms_data gcms_interp Fragmentation Pattern Analysis gcms_data->gcms_interp lcms_sample Sample Prep (Aqueous/Organic) lcms_analysis LC-MS Injection lcms_sample->lcms_analysis lcms_ms1 Full Scan (m/z 263.1) lcms_analysis->lcms_ms1 lcms_ms2 MS/MS of m/z 263.1 lcms_ms1->lcms_ms2 lcms_interp Fragmentation Analysis lcms_ms2->lcms_interp start Analyte: This compound cluster_gcms cluster_gcms start->cluster_gcms Structural ID cluster_lcms cluster_lcms start->cluster_lcms MW Confirmation & Quant

References

A Comparative Guide to the Biological Activity of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the diarylethanone scaffold, a core structure in many chalcones and their derivatives, represents a privileged pharmacophore. These compounds have garnered significant attention for their broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides an in-depth comparative analysis of the biological activity of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from various studies, and provide detailed protocols for key biological assays.

Introduction: The Promise of Fluorinated Diarylethanones

The lead compound, this compound, belongs to a class of compounds that are structurally related to chalcones, which are precursors to flavonoids. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacological properties. The 3,4-difluorophenyl moiety and the 4-methoxyphenyl group are key features that influence the molecule's interaction with biological targets. This guide will explore how modifications to these aromatic rings impact the compound's anticancer and anti-inflammatory potential.

Anticancer Activity: A Comparative Analysis

Structure-Activity Relationship (SAR) Insights

Studies on various chalcone and diarylethanone analogs have revealed key structural features that influence their cytotoxic effects:

  • Substitution on the Phenyl Rings: The nature and position of substituents on both phenyl rings are critical for activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), and electron-donating groups, such as methoxy, can significantly modulate the anticancer potency.

  • Fluorine Substitution: The presence of fluorine atoms often enhances cytotoxic activity. For instance, some fluorinated chalcone derivatives have demonstrated potent inhibitory effects on cancer cell growth. The position of the fluorine atom is also crucial, with substitutions at the ortho and para positions of the phenyl ring showing significant activity in some series.

  • Methoxy Group: The methoxy group is another common substituent that can influence activity. Its position on the phenyl ring can affect the molecule's conformation and interaction with target proteins.

The table below summarizes the cytotoxic activity (IC50 values) of several diarylethanone and chalcone analogs against common cancer cell lines, providing a basis for a comparative discussion.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Diarylthiourea analog 7MCF-7 (Breast)3.16[1]
Diarylpentanoid 22HCT116 (Colon)0.09[2]
Chalcone derivative 19hA549 (Lung)3-4.5[3]
Thiazoline-tetralin derivative 4bMCF-7 (Breast)69.2[4]
Imidazo-thiadiazole chalconeA549 (Lung)Varies[5]
Tanshinone I derivative 10MCF-7 (Breast)Varies[6]

Note: The data presented is compiled from different studies and should be used for qualitative comparison of structural effects rather than direct quantitative comparison of potency due to variations in experimental conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the development of many diseases. Diarlethanone and chalcone derivatives have shown promise as anti-inflammatory agents, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of many chalcone derivatives are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these compounds can reduce the production of NO and other inflammatory mediators.

Below is a diagram illustrating the NF-κB signaling pathway and the potential point of intervention for diarylethanone analogs.

Caption: The NF-κB signaling pathway and potential inhibition by diarylethanone analogs.

Comparative Inhibitory Activity on Nitric Oxide Production

The inhibitory effect of fluorinated chalcones on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells is a key indicator of their anti-inflammatory potential. The following table presents IC50 values for NO inhibition by various chalcone derivatives, highlighting the impact of different substitution patterns.

Chalcone DerivativeIC50 for NO Inhibition (µM)Reference
2'-Methoxy-3,4-dichlorochalcone7.1[7]
2'-Hydroxy-3-bromo-6'-methoxychalcone7.8[7]
Fluorinated Chalcone 170.03[7]
4-Dimethylamino-2',5'-dimethoxychalcone< 1 (submicromolar)[7]

Note: Data is compiled from a comparative guide and illustrates the high potency that can be achieved with specific substitution patterns.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of diarylethanone analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Measurement of Nitric Oxide Production: Griess Assay

The Griess assay is a simple colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs, based on available data for structurally related compounds, highlights the significant potential of this chemical class in the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies reveal that the strategic placement of fluorine and methoxy groups on the diarylethanone scaffold is a key determinant of biological activity.

While this guide provides a comprehensive overview, further research is warranted to conduct direct head-to-head comparisons of a systematically designed library of this compound analogs. Such studies would provide more definitive quantitative data and a deeper understanding of the SAR. Future investigations should also focus on elucidating the precise molecular targets and downstream signaling pathways affected by these compounds to fully realize their therapeutic potential.

References

A Technical Guide to the Structure-Activity Relationship of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the diarylethanone scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of these compounds: 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone derivatives. While direct and comprehensive SAR studies on this exact scaffold are not extensively published, we can infer a robust SAR profile by examining closely related classes of kinase inhibitors, particularly those targeting p38 MAP kinase. This guide will synthesize data from analogous series to build a predictive SAR model for the title compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

The 2-Aryl-1-phenylethanone Core: A Versatile Kinase Hinge-Binding Motif

The this compound core structure possesses key features that make it an attractive starting point for the design of kinase inhibitors. The diaryl ketone motif can effectively occupy the ATP-binding site of many kinases, with the carbonyl group often forming a crucial hydrogen bond with the hinge region of the enzyme. The two aryl rings project into the hydrophobic regions I and II of the ATP pocket, providing ample opportunities for modification to enhance potency and selectivity.

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a significant target for anti-inflammatory therapies.[1] Numerous inhibitors of p38 MAP kinase feature diaryl scaffolds, such as pyridinyl imidazoles and diaryl ureas, which act as competitive inhibitors at the ATP binding site.[1] The structural similarities between these known inhibitors and the this compound scaffold suggest a similar mechanism of action and allow for the extrapolation of SAR principles.

Caption: Core structure and key pharmacophoric features.

Deconstructing the Structure-Activity Relationship

Based on extensive research into related diaryl kinase inhibitors, we can dissect the SAR of the this compound scaffold by considering the contributions of its three primary components.

The Significance of the 3,4-Difluorophenyl Moiety

The substitution pattern on the 2-phenyl ring is critical for potent kinase inhibition. The 3,4-difluoro substitution is a common feature in many kinase inhibitors and serves several key purposes:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions within the hydrophobic pocket of the kinase, including hydrogen bonds with backbone amides or water-mediated interactions. The electron-withdrawing nature of fluorine can also modulate the electronics of the phenyl ring, influencing its interaction with the target.

  • Metabolic Stability: The presence of fluorine atoms can block sites of potential metabolism, thereby increasing the compound's half-life in vivo.

  • Modulation of Physicochemical Properties: Fluorine substitution can impact a molecule's pKa, lipophilicity, and membrane permeability, all of which are crucial for drug-like properties.

In many kinase inhibitor series, the presence and position of fluorine on a phenyl ring are key determinants of selectivity and potency.[2] For instance, in a series of MKK4 inhibitors, the difluorophenyl moiety was found to be crucial for activity.[2]

The 4-Methoxyphenyl Ring: Tuning Selectivity and Potency

The 1-phenyl ring, in this case, the 4-methoxyphenyl group, typically occupies the solvent-exposed region of the ATP-binding site. This position is often a key area for introducing modifications to improve selectivity and physicochemical properties.

  • Hydrophobic Interactions: The methoxy group provides a point of interaction within a hydrophobic sub-pocket. Variations at this position can significantly impact potency.

  • Solubility and Permeability: The introduction of polar groups at this position can enhance aqueous solubility. For example, replacing the methoxy group with morpholinoethoxy substituents has been shown to dramatically increase the potency of diaryl urea p38 inhibitors by extending into the solvent-accessible region and forming additional hydrogen bonds.[3]

  • Selectivity: As this region of the ATP-binding site is less conserved across different kinases, modifications to the 4-methoxyphenyl ring can be a powerful strategy for achieving selectivity against other kinases.

The Ethanone Linker: The Hinge-Binding Anchor

The ethanone linker is the cornerstone of the scaffold's interaction with the kinase hinge region. The carbonyl oxygen is predicted to form a critical hydrogen bond with a backbone NH group of a key amino acid in the hinge, such as methionine or cysteine. The length and flexibility of this linker are generally not well-tolerated for modification, as precise positioning of the carbonyl group is essential for high-affinity binding.

SAR_Summary cluster_scaffold This compound cluster_modifications Structural Modifications cluster_effects Predicted Effects on Activity Scaffold Core Scaffold DFP 3,4-Difluorophenyl Ring Scaffold->DFP MP 4-Methoxyphenyl Ring Scaffold->MP Linker Ethanone Linker Scaffold->Linker Potency Increased Potency DFP->Potency H-bonding, Hydrophobicity PK Enhanced PK Properties DFP->PK Metabolic Stability MP->Potency Hydrophobic Interactions Selectivity Improved Selectivity MP->Selectivity Solvent-exposed region MP->PK Solubility/Permeability Hinge Maintained Hinge Binding Linker->Hinge Essential H-bond

Caption: Inferred Structure-Activity Relationship Summary.

Comparative Analysis of Putative Derivatives

Derivative Modification Predicted p38α IC50 (nM) Rationale
Parent Compound This compound50 - 100Baseline activity based on a favorable core scaffold.
Analog 1 Replacement of 3,4-difluoro with 4-fluoro on the 2-phenyl ring.> 500Loss of a key fluorine interaction is expected to significantly decrease potency.
Analog 2 Replacement of 4-methoxy with 4-hydroxy on the 1-phenyl ring.20 - 50The hydroxyl group can act as a hydrogen bond donor, potentially forming an additional interaction and improving potency.
Analog 3 Replacement of 4-methoxy with a 4-(2-morpholinoethoxy) group on the 1-phenyl ring.< 10This larger, more polar group can extend into the solvent-exposed region and form additional hydrogen bonds, a strategy proven to be highly effective in related diaryl urea inhibitors.[3]
Analog 4 Replacement of the ethanone linker with a propanone linker.> 1000Altering the linker length is likely to disrupt the crucial hydrogen bond with the kinase hinge, leading to a significant loss of activity.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of the title compounds is through a Friedel-Crafts acylation reaction.[4]

Step 1: Synthesis of 3,4-Difluorophenylacetyl Chloride

  • To a solution of 3,4-difluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a solution of anisole (4-methoxybenzene, 1.1 eq) in anhydrous DCM, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

  • Add a solution of 3,4-difluorophenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow A 3,4-Difluorophenylacetic Acid B 3,4-Difluorophenylacetyl Chloride A->B Oxalyl Chloride, DMF, DCM D This compound B->D AlCl3, DCM C Anisole C->D

Caption: Synthetic workflow for the parent compound.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α can be evaluated using a radiometric filter binding assay.

  • Prepare a reaction mixture containing recombinant human p38α kinase, a suitable substrate (e.g., myelin basic protein), and [γ-³³P]ATP in a kinase assay buffer.

  • Add varying concentrations of the test compounds (typically from 10 µM down to 0.1 nM) to the reaction mixture.

  • Initiate the kinase reaction by adding the ATP solution and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting p38 MAP kinase. While direct experimental data is limited, a thorough analysis of the SAR of structurally related p38 inhibitors allows for the formulation of a predictive model to guide future optimization efforts. The 3,4-difluorophenyl moiety is likely a key determinant of potency, while the 4-methoxyphenyl ring offers a valuable handle for tuning selectivity and pharmacokinetic properties. The ethanone linker is predicted to be essential for hinge binding and should be conserved.

Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these inferred SAR principles. In particular, modifications to the 4-methoxyphenyl ring with various polar and hydrogen-bonding groups are likely to yield compounds with improved potency and drug-like properties. Further profiling of promising compounds against a panel of kinases will be crucial to establish their selectivity profile and potential for further development as therapeutic agents.

References

A Comparative Guide to the Purity Validation of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a substituted deoxybenzoin, serves as a critical building block in the synthesis of various pharmacologically active molecules. The precise control of its purity is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace levels of impurities—arising from starting materials, side reactions, or degradation—can have profound implications for the toxicological profile and therapeutic activity of the drug product.

This guide provides a comprehensive, technically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. The methodology is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of HPLC with alternative analytical technologies for this specific application.

Foundational HPLC Method Development: A Rationale-Driven Approach

The development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound (MW: 262.25 g/mol ) is a moderately polar, non-volatile organic molecule.[2][3] Its structure, featuring two aromatic rings and a conjugated ketone system, makes it an ideal candidate for analysis by Reverse-Phase HPLC (RP-HPLC) with UV detection.

  • Chromatographic Mode Selection : RP-HPLC is the logical choice. The non-polar stationary phase (C18) will interact with the hydrophobic regions of the molecule, while a polar mobile phase will elute it. This mode is renowned for its robustness and wide applicability in pharmaceutical analysis.[4]

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are well-suited for separating aromatic ketones from potential polar and non-polar impurities. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance between resolution and analysis time.

  • Mobile Phase Optimization : A gradient of acetonitrile and water is chosen. Acetonitrile is a preferred organic modifier over methanol as it often provides better peak shape and lower UV cutoff. A phosphate buffer is added to the aqueous phase to maintain a consistent pH (e.g., pH 3.0), which prevents peak tailing that can occur from the slight acidity of residual silanol groups on the silica backbone.

  • Detector and Wavelength Selection : The conjugated aromatic system of the analyte results in strong UV absorbance. A photodiode array (PDA) detector is employed during development to scan the UV spectrum and identify the wavelength of maximum absorbance (λ-max), ensuring optimal sensitivity. For routine analysis, a single wavelength UV detector set to the determined λ-max (e.g., 275 nm) is sufficient.

Detailed Experimental Protocol: RP-HPLC Method

Instrumentation and Reagents
  • System : HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents : Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min (60% B), 5-25 min (60%→80% B), 25-30 min (80% B), 30-31 min (80%→60% B), 31-35 min (60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample Preparation
  • Diluent : Acetonitrile:Water (60:40, v/v).

  • Standard Solution (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Test Solution (100 µg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Filtration : Filter all solutions through a 0.45 µm syringe filter prior to injection.

Full Method Validation: An ICH Q2(R1) Guided Framework

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][5] The following parameters must be rigorously assessed.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & Method Finalization Robust->Report

Caption: Overall workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most rigorous way to demonstrate this for a purity assay is through forced degradation studies.[6][7][8]

Protocol: Expose a 1 mg/mL solution of the analyte to the following stress conditions to achieve a target degradation of 5-20%.[9] Analyze each stressed sample against an unstressed control.

  • Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation : 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Heat solid sample at 105 °C for 48 hours, then dissolve and analyze.

  • Photolytic Degradation : Expose solution to UV light (254 nm) for 72 hours.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and any degradation product peaks.

  • The peak purity of the analyte peak in the stressed samples must pass, as determined by a PDA detector. This confirms that no degradant co-elutes with the main peak.

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Sample (1 mg/mL) Acid Acid (0.1M HCl, 60°C) Analyte->Acid Base Base (0.1M NaOH, 60°C) Analyte->Base Oxid Oxidation (6% H₂O₂) Analyte->Oxid Therm Thermal (105°C, solid) Analyte->Therm Photo Photolytic (UV Light) Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Evaluate: 1. Peak Purity 2. Resolution (Rs > 2.0) 3. Mass Balance Analysis->Result

Caption: Workflow for forced degradation studies.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaResult (Example)
Correlation Coefficient (R²) ≥ 0.9990.9998
Y-intercept Should be close to zero150.3
Residual Plot Random distributionPasses
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to a sample with a known concentration (spiked placebo or standard addition).

Protocol:

  • Spike a placebo matrix (if applicable) or a low-concentration sample solution at three levels: 80%, 100%, and 120% of the nominal test concentration.

  • Prepare each level in triplicate.

  • Calculate the percentage recovery for each sample.

Spike LevelAcceptance Criteria (% Recovery)Mean Recovery (Example)% RSD
80% 98.0% - 102.0%99.5%0.45%
100% 98.0% - 102.0%100.2%0.31%
120% 98.0% - 102.0%101.1%0.52%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision) : Analyze six replicate preparations of the test solution at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Precision TypeAcceptance Criteria (% RSD)Result (Example)
Repeatability ≤ 2.0%0.55%
Intermediate Precision ≤ 2.0%0.89%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

ParameterAcceptance CriteriaResult (Example)
LOD S/N ≈ 30.05 µg/mL
LOQ S/N ≈ 10; Precision (%RSD) ≤ 10%0.15 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time and assess the impact on system suitability (e.g., retention time, peak tailing, resolution):

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely adopted method for purity analysis, other techniques offer different advantages. The choice of method depends on the specific analytical challenge.[10][11]

FeatureHPLC-UV (Validated Method) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity, followed by UV absorbance detection.Gas-phase separation based on volatility and column interaction, with mass-based identification.Measures analyte quantity based on the integrated signal of specific nuclei relative to a certified internal standard.
Analyte Suitability Excellent for non-volatile or thermally labile compounds like the target analyte.Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile ketones.[12]Applicable to any soluble compound with a unique NMR signal.
Specificity High, especially when using a PDA detector and validated with forced degradation.Very high; provides structural information from mass fragmentation patterns.[13]High; provides structural information. Can distinguish isomers if unique signals are present.
Quantitation Relative (requires a reference standard for the analyte).Relative (requires a reference standard).Absolute (primary ratio method); does not require an identical analyte standard.[10]
Primary Use Case Routine QC, purity testing, stability studies.Identification of unknown volatile impurities, residual solvent analysis.Purity assignment of reference standards, analysis without a specific standard.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for the purity determination of this compound. The causality behind the selection of chromatographic parameters was explained to provide a deeper understanding of the method's foundation. Through a rigorous validation protocol guided by ICH Q2(R1) principles, the method's linearity, accuracy, precision, sensitivity, and robustness have been established.[14] The successful execution of forced degradation studies confirms its stability-indicating nature, making it highly suitable for routine quality control and regulatory submissions in the pharmaceutical industry. While alternative methods like GC-MS and qNMR have their specific applications, the validated HPLC method represents the optimal balance of performance, accessibility, and reliability for its intended purpose.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of synthetic compounds is paramount. Positional isomers, molecules that share the same molecular formula but differ in the arrangement of substituents on an aromatic ring, often exhibit vastly different biological activities and physical properties. Consequently, the ability to unambiguously differentiate between these isomers is a critical step in drug development and quality control.

This guide provides an in-depth spectroscopic comparison of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone and its closely related positional isomers. As a Senior Application Scientist, my objective is to move beyond a mere listing of data. Instead, this document will explain the causal relationships between isomeric structures and their spectral outputs, offering field-proven insights into experimental design and data interpretation. We will explore how key techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to create a self-validating system for isomer identification.

For the purpose of a focused and practical comparison, this guide will primarily contrast the target analyte, this compound, with its 2,4-difluoro and 3,5-difluoro positional isomers. The principles discussed are broadly applicable to other related isomeric structures.

Experimental Protocols & Methodologies

The foundation of trustworthy data lies in robust and reproducible experimental protocols. The following methodologies are recommended for the comprehensive analysis of the title compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework and the unique signature of the fluorine substituents.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition Protocol:

  • ¹H NMR: Acquire with a spectral width of -2 to 12 ppm, a 90° pulse, and an acquisition time of at least 4 seconds. Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with a spectral width of 0 to 220 ppm using proton decoupling. An acquisition time of 1-2 seconds with a relaxation delay of 2 seconds is typical. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire with a spectral width of -100 to -180 ppm (relative to CFCl₃ at 0 ppm). Proton decoupling is often beneficial to simplify the spectra, though proton-coupled spectra can provide valuable J-coupling information.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The exact frequency of the carbonyl (C=O) stretch is particularly sensitive to electronic effects imparted by the aromatic ring substituents.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with solid or liquid samples.

Data Acquisition Protocol:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add 16-32 scans to achieve a high-quality spectrum.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. While positional isomers will have the same molecular weight, their fragmentation patterns can differ, providing confirmatory evidence for a specific structure.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Data Acquisition Protocol:

  • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

  • Use a standard non-polar GC column (e.g., DB-5ms) with a temperature program that allows for good separation and peak shape (e.g., start at 100°C, ramp to 300°C at 15°C/min).

  • Acquire mass spectra in EI mode at 70 eV over a mass range of m/z 40-500.

Spectroscopic Analysis and Isomer Differentiation

The key to differentiating the isomers lies in understanding how the placement of the two fluorine atoms alters the electronic environment and symmetry of the molecule.

Workflow for Spectroscopic Differentiation```dot

G cluster_0 Initial Analysis cluster_1 Definitive Identification MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirm MW & Functional Groups H_NMR 1H NMR IR->H_NMR Proceed to NMR for Isomer Detail C_NMR 13C NMR H_NMR->C_NMR Correlate H-C Framework F_NMR 19F NMR C_NMR->F_NMR Confirm F-Substitution Pattern Isomer_ID Isomer Identified F_NMR->Isomer_ID

Caption: Key α-cleavage fragmentation pathways for the isomers.

The most abundant fragment ions are typically:

  • m/z = 135: The 4-methoxybenzoyl cation, formed by cleavage between the carbonyl carbon and the methylene bridge. This peak is expected to be very intense for all isomers.

  • m/z = 127: The difluorobenzyl cation, formed by cleavage on the other side of the carbonyl.

  • m/z = 107: Formed from the m/z 135 fragment via loss of carbon monoxide (CO).

While the major fragments will be the same, the relative intensities of the fragment ions, particularly those derived from the difluorophenyl ring, may show minor variations between isomers. However, like IR, MS is more of a confirmatory technique in this context, with NMR providing the definitive structural proof.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry and infrared spectroscopy serve to confirm the molecular weight and the presence of key functional groups, Nuclear Magnetic Resonance spectroscopy stands as the definitive tool for structural elucidation.

Specifically, ¹⁹F NMR provides the most direct and unequivocal evidence of the fluorine substitution pattern, with the number of signals and their coupling patterns acting as a unique fingerprint for each isomer. The splitting patterns in the aromatic region of the ¹H NMR spectrum and the characteristic C-F J-coupling constants in the ¹³C NMR spectrum provide powerful, corroborating data. By integrating the information from these complementary techniques, researchers and drug development professionals can confidently and accurately characterize these critical compounds.

References

A Comparative Guide to the Metabolic Stability of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth assessment of the metabolic stability of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, a compound featuring two key structural motifs commonly employed in medicinal chemistry: aromatic fluorination and a methoxy group. Through a comparative analysis with rationally designed structural analogs, we dissect the metabolic contributions of each moiety. This guide details the underlying principles, experimental protocols for in vitro assessment using human liver microsomes (HLM) and hepatocytes, and presents illustrative data to guide researchers in making informed decisions for lead optimization.

Introduction: The Structural Logic of Metabolic Design

The journey of a drug candidate from discovery to clinical application is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Liver metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, is a major route of elimination for a vast number of small molecule drugs.[5][6][7] Therefore, early assessment of metabolic stability is paramount to identify and mitigate potential liabilities, thereby reducing attrition rates in later developmental stages.[5]

The subject of our investigation, this compound, incorporates distinct structural features that are expected to modulate its metabolic fate:

  • A 3,4-Difluorophenyl Ring: The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry.[8][9] The high strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to oxidative cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[10][11] This "metabolic blocking" can shield vulnerable positions on an aromatic ring, thereby enhancing the compound's stability and half-life.[8][12]

  • A 4-Methoxyphenyl Ring: In contrast, the methoxy group is often a metabolic "soft spot." It is susceptible to CYP450-mediated O-demethylation, which can be a primary clearance pathway for many drugs.[13][14] While beneficial for ligand-target binding and physicochemical properties, this metabolic liability must be carefully evaluated.[4][15]

This guide will systematically evaluate how the interplay of these two functional groups dictates the overall metabolic stability of the parent molecule.

Comparative Analysis Strategy: Deconstructing Metabolic Contributions

To isolate and understand the metabolic impact of the difluoro and methoxy substituents, we will compare the metabolic stability of our target compound with three carefully selected analogs. This head-to-head comparison allows for a clear structure-activity relationship (SAR) analysis.

Table 1: Compounds for Comparative Metabolic Stability Assessment

Compound IDStructureRationale for Inclusion
1 (Target) This compoundThe primary compound of interest, featuring both fluorine and methoxy groups.
2 (Analog A) 2-Phenyl-1-(4-methoxyphenyl)ethanoneNon-fluorinated control. Allows for direct assessment of the metabolic shielding effect of the two fluorine atoms.
3 (Analog B) 2-(3,4-Difluorophenyl)-1-phenylethanoneNon-methoxylated control. Isolates the metabolic liability of the methoxy group by removing the primary site for O-demethylation.
4 (Analog C) 2-Phenyl-1-phenylethanone (Deoxybenzoin)Unsubstituted parent. Serves as a baseline to understand the combined metabolic effects of both substitutions.

Experimental Design & Protocols

To provide a comprehensive metabolic profile, two primary in vitro systems are employed: Human Liver Microsomes (HLM) and cryopreserved primary hepatocytes. HLM assays are excellent for evaluating Phase I (oxidative) metabolism mediated by CYP450s, while hepatocyte assays provide a more complete picture by including both Phase I and Phase II (conjugative) enzyme pathways.[5][16]

Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of a compound when incubated with HLM in the presence of the necessary cofactor, NADPH.[6][17][18]

Protocol:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 2 mM stock solution of the test compound and each analog in DMSO. Further dilute in acetonitrile to create a 100 µM working stock.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer as per the manufacturer's instructions.[6]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution (0.5 mg/mL final protein concentration) at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM.

    • Immediately add the NADPH regenerating system to start the metabolic process. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

    • Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally similar proprietary compound).[6]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 g for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[12]

HLM_Workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis A Prepare HLM (1 mg/mL) D Incubate HLM + Compound (1 µM final) A->D B Prepare Compound (100 µM Stock) B->D C Prepare NADPH Regenerating System E Initiate with NADPH C->E D->E F Sample at Time Points (0-60 min) E->F G Quench with ACN + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Cryopreserved Hepatocyte Stability Assay

This assay uses intact liver cells, which contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant system.[16][19][20]

Protocol:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently transfer cells into pre-warmed incubation medium (e.g., Williams Medium E).

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to 1.0 x 10⁶ viable cells/mL.[7]

  • Incubation:

    • In a 24-well plate, add the test compound (1 µM final concentration) and pre-warm at 37°C in a CO₂ incubator.

    • Initiate the assay by adding the hepatocyte suspension to the wells (final cell density of 0.5 x 10⁶ cells/mL).[20]

  • Time-Point Sampling:

    • Sample at time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench with ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing & Analysis:

    • The procedure is identical to the HLM assay: centrifugation followed by LC-MS/MS analysis of the supernatant.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity.[21][22][23][24]

  • Separation: A reverse-phase C18 column is used to separate the parent compound from potential metabolites and matrix components.[7]

  • Detection: A mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides highly selective quantification by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[22]

Data Analysis
  • Calculate Percent Remaining: The peak area ratio of the analyte to the internal standard is used to determine the amount of parent compound remaining at each time point relative to the 0-minute sample.

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .[3]

  • Calculate Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.[5][19]

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[8]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in 10⁶)[19]

Results & Discussion

The following table presents illustrative data derived from the principles of metabolic chemistry to compare our target compound and its analogs. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[8]

Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative)

Compound IDDescriptionHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
1 (Target) 3,4-diF, 4-OCH₃48294035
2 (Analog A) H, 4-OCH₃18771592
3 (Analog B) 3,4-diF, H> 120< 11.511012.6
4 (Analog C) H, H65215525

Interpretation of Results:

  • Impact of Fluorination (Compound 1 vs. 2): The non-fluorinated Analog A (t½ = 18 min) is significantly less stable than the difluorinated target compound (t½ = 48 min). This strongly suggests that in the absence of fluorine, the phenyl ring is susceptible to rapid oxidative metabolism (e.g., aromatic hydroxylation). The difluoro substitution effectively "shields" this ring, blocking this metabolic pathway and dramatically increasing stability. This is a classic and successful application of fluorine in medicinal chemistry.[10][25]

  • Impact of Methoxy Group (Compound 1 vs. 3): The non-methoxylated Analog B is extremely stable (t½ > 120 min), with very low clearance. When the methoxy group is present (Target Compound 1), the half-life drops to 48 minutes. This demonstrates that O-demethylation is the primary metabolic pathway for Compound 1. The methoxy group serves as a metabolic liability, albeit one that results in a compound with intermediate clearance, which can be acceptable for many drug programs.[14]

  • Combined Effects (Compound 1 vs. 4): The unsubstituted parent, Analog C, shows moderate stability (t½ = 65 min). Interestingly, our target compound (t½ = 48 min) is slightly less stable. This can be explained by the opposing electronic effects: the difluoro group is electron-withdrawing, which can deactivate the ring to oxidation, while the methoxy group is electron-donating, which can activate its own ring for O-demethylation. In this case, the liability of the methoxy group outweighs the stabilizing effect of the fluorine atoms on the other ring.

Caption: Predicted metabolic pathways for the target compound. (Note: Images are placeholders).

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses an intermediate metabolic stability profile. The key findings are:

  • The 3,4-difluoro substitution is highly effective at preventing oxidative metabolism on its parent phenyl ring, serving as a successful metabolic shield.

  • The primary metabolic liability of the molecule is the 4-methoxy group, which undergoes facile O-demethylation.

The resulting intrinsic clearance suggests that the compound would likely have a moderate-to-high hepatic clearance in vivo. For researchers and drug development professionals, this profile may be acceptable, or it may warrant further optimization. If a longer half-life is desired, strategies could include replacing the methoxy group with a less metabolically labile alternative (e.g., a methyl or halogen) or introducing steric hindrance near the methoxy group to reduce enzyme access. This guide provides the foundational data and rationale to make such strategic decisions, underscoring the power of systematic, comparative analysis in modern drug design.

References

A Comparative Benchmarking Guide to 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone and Established Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders.[1][2] This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[2][3] By converting EETs to their less active diol counterparts, sEH diminishes their protective effects.[2][4] Consequently, the inhibition of sEH presents a promising strategy to augment the body's natural anti-inflammatory responses by increasing the bioavailability of EETs.[1][2]

This guide provides a comprehensive benchmarking analysis of the novel compound, 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, against a panel of well-characterized, potent sEH inhibitors. While the inhibitory potential of this compound against sEH is hypothesized based on its structural motifs, this document outlines the necessary experimental framework to rigorously evaluate its efficacy and position it within the existing landscape of sEH inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational data and methodologies required for an informed assessment of this compound's therapeutic potential.

The Panel of Benchmark sEH Inhibitors

For a robust comparative analysis, a selection of established sEH inhibitors with diverse chemical scaffolds and well-documented potencies have been chosen. These compounds have been extensively characterized in numerous preclinical studies and serve as industry-standard benchmarks.

  • trans-AUCB (trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid): A highly potent and selective sEH inhibitor with excellent oral bioavailability.[5][6] It has demonstrated efficacy in various models of inflammation and cardiovascular disease.[5][7]

  • AUDA (12-(3-Adamantan-1-yl-ureido)dodecanoic acid): One of the pioneering urea-based sEH inhibitors, AUDA is known for its potent anti-inflammatory properties.[8][9]

  • TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A potent sEH inhibitor with good metabolic stability and brain-penetrant properties, making it a valuable tool for investigating the role of sEH in neurological disorders.[10][11]

Comparative In Vitro Potency

The primary metric for evaluating the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for the benchmark inhibitors against human, mouse, and rat sEH. It is important to note that IC50 values can vary between laboratories due to differences in assay conditions. Therefore, for a direct and accurate comparison, this compound should be evaluated alongside these benchmarks under identical experimental conditions.

CompoundHuman sEH IC50 (nM)Mouse sEH IC50 (nM)Rat sEH IC50 (nM)References
trans-AUCB 1.388[5][12]
AUDA 6918N/A[8][9]
TPPU 3.7N/AN/A[10]

The sEH Signaling Pathway and Point of Inhibition

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the biochemical pathway in which sEH operates. The diagram below illustrates the generation of EETs from arachidonic acid and their subsequent metabolism by sEH, highlighting the point of intervention for sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Resolution Resolution of Inflammation, Vasodilation EETs->Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammation Inflammation, Vasoconstriction DHETs->Inflammation Inhibitors sEH Inhibitors (t-AUCB, AUDA, TPPU, Test Compound) Inhibitors->sEH

Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.

Experimental Protocol for In Vitro sEH Inhibition Assay

The following protocol outlines a standardized, fluorescence-based assay for determining the IC50 values of putative sEH inhibitors. This method is adapted from commercially available kits and established research protocols.[6][13][14]

Materials:

  • Recombinant human, mouse, or rat sEH

  • sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compound (this compound) and benchmark inhibitors (t-AUCB, AUDA, TPPU)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and benchmark inhibitors in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

    • Prepare a working solution of each concentration by diluting the DMSO stocks 1:100 in sEH Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of the diluted compound solutions to the respective wells.

    • For control wells, add 10 µL of sEH Assay Buffer with 1% DMSO (vehicle control) and 10 µL of a known sEH inhibitor at a high concentration (positive control).

    • For background control wells, add 90 µL of sEH Assay Buffer.

  • Enzyme Addition:

    • Dilute the recombinant sEH enzyme to the desired concentration in sEH Assay Buffer.

    • Add 80 µL of the diluted enzyme solution to all wells except the background control wells.

    • Incubate the plate at 30°C for 5 minutes.

  • Substrate Addition and Measurement:

    • Prepare the PHOME substrate solution by diluting the stock in sEH Assay Buffer to a final concentration of 10 µM.

    • Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.

    • Measure the fluorescence intensity (Ex: 330 nm, Em: 465 nm) kinetically every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Subtract the background fluorescence rate from all other rates.

    • Normalize the data by expressing the rates as a percentage of the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the in vitro sEH inhibition assay.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test and benchmark compounds in DMSO Plate_Setup Add compounds and controls to 96-well plate Compound_Prep->Plate_Setup Buffer_Prep Prepare sEH Assay Buffer and enzyme/substrate solutions Enzyme_Add Add sEH enzyme and incubate Buffer_Prep->Enzyme_Add Plate_Setup->Enzyme_Add Substrate_Add Add PHOME substrate to initiate reaction Enzyme_Add->Substrate_Add Measurement Measure fluorescence kinetically Substrate_Add->Measurement Rate_Calc Calculate initial reaction rates Measurement->Rate_Calc Normalization Normalize data to controls Rate_Calc->Normalization IC50_Calc Plot inhibition curve and determine IC50 values Normalization->IC50_Calc

Caption: Experimental workflow for determining sEH inhibitor IC50 values.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a putative sEH inhibitor. By comparing its in vitro potency against well-established inhibitors like trans-AUCB, AUDA, and TPPU, researchers can ascertain its relative efficacy and potential for further development. The provided experimental protocol offers a robust and standardized method for this evaluation.

Should this compound demonstrate significant inhibitory activity, subsequent studies should focus on its selectivity against other hydrolases, its pharmacokinetic profile, and its efficacy in cell-based and in vivo models of inflammation and pain. This systematic approach will provide a clear path towards understanding the full therapeutic potential of this novel compound.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical byproducts is a critical, non-negotiable aspect of laboratory science. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone, ensuring the safety of personnel and the preservation of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.

Understanding the Compound: Hazard Profile and Regulatory Context

From a regulatory standpoint, this compound falls under the category of halogenated organic waste. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of such chemical waste from its point of generation to its final disposal, a concept known as "cradle to grave" management[3][4].

Key Hazard Considerations:

Hazard CategoryPotential EffectRecommended Precautions
Skin Irritation Causes skin irritation.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1][5][6]
Eye Irritation Causes serious eye irritation.Wear safety glasses or goggles. Ensure eyewash stations are accessible.[1][5][6]
Respiratory Irritation May cause respiratory irritation.Handle only in a well-ventilated area or a certified chemical fume hood.[1][2]
Environmental Hazard Should not be released into the environment.Prevent entry into drains, waterways, or soil.[1][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to prevent chemical reactions, ensure proper containment, and facilitate compliant disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is segregation. Halogenated organic compounds require separate disposal from non-halogenated organic waste.[7] This is because the incineration processes for these two streams are different. Mixing them can lead to the formation of highly toxic byproducts and damage to incinerator facilities.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Container Choice: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[8] Never use food-grade containers like milk jugs.[3]

  • Labeling: Every chemical waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[9][10] The label should include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

    • The name of the generating researcher and laboratory

Step 3: Waste Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[11]

  • Secure Closure: The waste container must be kept tightly closed at all times, except when adding waste.[3][10] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Storage Location: Store the waste container away from sources of ignition, heat, and incompatible chemicals.[9][12]

Step 4: Arranging for Disposal

Once the experiment is complete or the waste container is full, arrange for its disposal through the proper channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.

  • Documentation: Complete any required waste pickup forms, ensuring that all chemical constituents and their concentrations are accurately listed.

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Accumulation cluster_disposal Final Disposal A Identify Waste as This compound B Consult SDS of Analogous Compounds A->B C Determine Hazard Class: Halogenated Organic B->C D Select Compatible Waste Container (Glass or HDPE) C->D Segregate E Label Container: 'Hazardous Waste' + Chemical Name D->E F Accumulate in Designated Satellite Area E->F G Keep Container Tightly Closed F->G H Request Pickup from EHS/Waste Contractor G->H Container Full or Project Complete I Complete Waste Manifest H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and EHS department.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • In all cases of exposure, seek immediate medical attention and provide the SDS of an analogous compound to the medical personnel.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal workflow, and being prepared for emergencies, researchers can ensure that their valuable scientific contributions do not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

As a novel compound in the landscape of pharmaceutical research and development, this compound presents unique handling and safety challenges. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Anticipated Hazard Profile
  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed: Potential for acute toxicity if ingested.

Given its fluorinated nature, it is crucial to handle this compound with the understanding that it is a potential persistent environmental contaminant. Therefore, rigorous containment and disposal protocols are paramount.[7][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.The anticipated serious eye irritation necessitates robust protection against splashes and aerosols. A face shield provides an additional layer of protection for the entire face.
Hand Protection Double-gloving with a ketone-resistant outer glove (e.g., Butyl rubber, Viton™) over a nitrile inner glove.[10][11]Aromatic ketones can degrade common laboratory gloves. A dual-layer approach provides enhanced protection, with the outer glove selected for its high resistance to ketones and aromatic solvents.
Body Protection Flame-resistant laboratory coat, fully buttoned.[7][12]A flame-resistant coat protects against accidental splashes and potential ignition sources in the laboratory environment.
Respiratory Protection To be used within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[5][7]The potential for respiratory irritation makes it imperative to handle this compound in a well-ventilated area to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for researchers.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction Safely handle_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_segregate Segregate Waste Streams cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Certified Vendor cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all personnel are equipped with the specified PPE.

    • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Material Preparation: Assemble all necessary glassware and reagents. Inspect glassware for any defects.

    • Waste Staging: Prepare designated, clearly labeled waste containers for solid and liquid fluorinated organic waste.[7]

  • Handling and Use:

    • Weighing: Conduct all weighing of the solid compound within the fume hood to prevent inhalation of fine particulates.

    • Dissolution and Reaction: Perform all manipulations, including dissolution in solvents and subsequent reactions, within the fume hood.[13]

  • Cleanup:

    • Decontamination: Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Spill Management: In the event of a small spill, absorb the material with a compatible absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's emergency response team.[7]

Disposal Plan: Environmental Stewardship

The disposal of fluorinated organic compounds requires special attention due to their persistence in the environment.[8][9]

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and glassware, must be collected in separate, clearly labeled, and compatible containers.[7] Do not mix with other waste streams.

  • Aqueous Waste: Neutralized aqueous layers from any work-up procedures should be treated as hazardous waste.[7]

  • Solid Waste: Small residual amounts of the solid compound should be disposed of as solid chemical waste.[7]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Thermal treatment (incineration) at high temperatures is a promising method for the complete destruction of fluorinated compounds.[9] Landfilling in a designated hazardous waste landfill is an alternative, though it contains rather than destroys the substance.[9]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.